6-Hydroxyhexyl 4-methylbenzenesulfonate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6-hydroxyhexyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4S/c1-12-6-8-13(9-7-12)18(15,16)17-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTLEEKXDQWRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Hydroxyhexyl 4-methylbenzenesulfonate
CAS Number: 75351-33-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242), a bifunctional molecule utilized as a versatile linker in chemical synthesis. This document details its chemical properties, a detailed experimental protocol for its synthesis, and expected analytical data for its characterization.
Core Chemical and Physical Data
6-Hydroxyhexyl 4-methylbenzenesulfonate, also known as 6-(tosyloxy)hexan-1-ol, is a valuable intermediate possessing both a hydroxyl group and a tosylate ester. The hydroxyl moiety allows for further chemical modification, while the tosyl group serves as an excellent leaving group in nucleophilic substitution reactions. This dual functionality makes it a useful building block in the synthesis of more complex molecules, including in the development of Proteolysis Targeting Chimeras (PROTACs) and other applications in drug discovery and materials science.[1]
| Property | Value | Source |
| CAS Number | 75351-33-6 | [1][2][3] |
| Molecular Formula | C₁₃H₂₀O₄S | [2][3] |
| Molecular Weight | 272.36 g/mol | [2][4][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-(tosyloxy)hexan-1-ol, 1,6-Hexanediol (B165255), mono(4-methylbenzenesulfonate) | [2][3] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | General knowledge |
| Solubility | Soluble in most organic solvents such as dichloromethane (B109758), ethyl acetate (B1210297), and acetone. Sparingly soluble in water. | General knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective monosulfonylation of 1,6-hexanediol with p-toluenesulfonyl chloride (TsCl). The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a common choice as it can also act as the solvent. The use of a stoichiometric amount of the diol relative to the tosylating agent favors the formation of the mono-substituted product.
Experimental Protocol
This protocol is based on general procedures for the tosylation of alcohols.
Materials:
-
1,6-Hexanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,6-hexanediol (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.2 equivalents). Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Synthesis Workflow Diagram
References
- 1. This compound, 75351-33-6 | BroadPharm [broadpharm.com]
- 2. This compound | C13H20O4S | CID 5224971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
Elucidating the Structure of 6-Hydroxyhexyl 4-methylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242). The document details the synthetic route, experimental protocols, and the spectroscopic data essential for the characterization of this molecule. All quantitative data is summarized in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrams.
Chemical Identity and Properties
6-Hydroxyhexyl 4-methylbenzenesulfonate is a bifunctional organic molecule containing both a hydroxyl group and a tosylate group. The tosylate is an excellent leaving group in nucleophilic substitution reactions, making this compound a useful intermediate in organic synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 75351-33-6 | [1][2][3] |
| Molecular Formula | C₁₃H₂₀O₄S | [1][2][3] |
| Molecular Weight | 272.36 g/mol | [1] |
| Synonyms | 6-HYDROXYHEXYL P-TOLUENESULFONATE, 1,6-Hexanediol (B165255), mono(4-methylbenzenesulfonate), 6-[(4-methylbenzenesulfonyl)oxy]hexan-1-ol | [1][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the monosulfonylation of 1,6-hexanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The use of a diol as the starting material requires careful control of the reaction conditions to favor the formation of the mono-substituted product over the di-substituted byproduct.
A general synthetic pathway is illustrated below:
Experimental Protocol: Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1,6-hexanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,6-hexanediol (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Structure Elucidation via Spectroscopic Methods
The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.78 | d | 2H | Ar-H (ortho to SO₂) |
| 7.35 | d | 2H | Ar-H (ortho to CH₃) |
| 4.02 | t | 2H | -O-CH₂ -CH₂- |
| 3.61 | t | 2H | -CH₂-CH₂ -OH |
| 2.45 | s | 3H | Ar-CH₃ |
| 1.65 - 1.55 | m | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-OH |
| 1.40 - 1.25 | m | 5H | -CH₂-CH₂ -CH₂ -CH₂- and -OH |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 144.8 | Ar-C (quaternary, attached to S) |
| 133.0 | Ar-C (quaternary, attached to CH₃) |
| 129.8 | Ar-CH |
| 127.8 | Ar-CH |
| 70.6 | -O-CH₂ - |
| 62.4 | -CH₂ -OH |
| 32.5 | -CH₂-CH₂ -OH |
| 28.8 | -O-CH₂-CH₂ - |
| 25.3 | -CH₂-CH₂ -CH₂-OH |
| 25.2 | -O-CH₂-CH₂-CH₂ - |
| 21.6 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Broad | O-H stretch (hydroxyl group) |
| 3070 - 3030 | Medium | C-H stretch (aromatic) |
| 2940 - 2860 | Strong | C-H stretch (aliphatic) |
| 1598 | Medium | C=C stretch (aromatic ring) |
| 1360 | Strong | S=O stretch (asymmetric) |
| 1175 | Strong | S=O stretch (symmetric) |
| 1095 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 272 | [M]⁺, Molecular ion |
| 172 | [M - C₆H₁₂O]⁺, Loss of the hexanol chain |
| 155 | [CH₃C₆H₄SO₂]⁺, Tosyl cation |
| 101 | [HO(CH₂)₆]⁺, Hydroxyhexyl cation |
| 91 | [C₇H₇]⁺, Tropylium ion |
Experimental Workflow and Logic
The overall process for the synthesis and structural confirmation of this compound can be summarized in the following workflow:
This comprehensive guide provides the necessary information for the successful synthesis and rigorous structural elucidation of this compound, serving as a valuable resource for professionals in the field of chemical and pharmaceutical development.
References
Technical Guide: Molecular Weight of 6-Hydroxyhexyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed breakdown of the molecular weight for the compound 6-Hydroxyhexyl 4-methylbenzenesulfonate, a key intermediate in various chemical syntheses.
Compound Identification
-
Systematic Name: this compound
-
Common Synonyms: 1,6-Hexanediol, mono(4-methylbenzenesulfonate)
-
CAS Number: 75351-33-6
The molecular formula indicates that a single molecule of this compound contains 13 carbon atoms, 20 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom.
Molecular Weight Calculation
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).
The monoisotopic mass of the compound is 272.10823029 Da.[1] The average molecular weight is approximately 272.36 g/mol .[1][4] A detailed calculation based on the atomic weights of the principal isotopes is presented below.
Table 1: Elemental Composition and Molecular Weight Calculation
| Element | Symbol | Count | Standard Atomic Weight (u) | Subtotal (u) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 20 | 1.008 | 20.160 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Sulfur | S | 1 | 32.06 | 32.060 |
| Total | 272.359 |
Note: Standard atomic weights from IUPAC are used for this calculation. The final calculated value aligns with the published molecular weight of approximately 272.36 g/mol .[1]
Methodologies and Visualizations
Experimental Protocols: The determination of a compound's molecular formula and the calculation of its molecular weight are fundamental chemical principles. The molecular formula is typically confirmed through analytical techniques such as mass spectrometry and elemental analysis. The molecular weight itself is a calculated value derived from this formula and established atomic weights; it does not have an associated experimental protocol.
Diagrams and Workflows: Signaling pathways and complex experimental workflows are not applicable to the calculation of a fundamental chemical property like molecular weight. Therefore, no diagrams are included in this guide. The logical relationship for the calculation is a straightforward summation as detailed in Table 1.
References
In-Depth Technical Guide: 6-Hydroxyhexyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
The compound with the common name 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242) is a key bifunctional molecule utilized in various chemical syntheses. A precise understanding of its nomenclature is fundamental for accurate documentation and communication in research and development.
1.1 IUPAC Name
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-hydroxyhexyl 4-methylbenzenesulfonate [1].
1.2 Synonyms
This chemical is also known by several synonyms, which may be encountered in literature and commercial listings. These include:
-
6-HYDROXYHEXYL P-TOLUENESULFONATE[2]
1.3 Chemical Identifiers
For unambiguous identification, the following identifiers are crucial and are summarized in Table 1.
| Identifier | Value | Source |
| CAS Number | 75351-33-6 | [2][3] |
| Molecular Formula | C13H20O4S | [1][2][3] |
| Molecular Weight | 272.36 g/mol | [2] |
| InChI | InChI=1S/C13H20O4S/c1-12-6-8-13(9-7-12)18(15,16)17-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | [1][2] |
| InChIKey | FPTLEEKXDQWRNV-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCO | [1][2] |
| PubChem CID | 5224971 | [1] |
Table 1: Key Chemical Identifiers for this compound.
Molecular Structure and Functional Groups
This compound is an organic molecule characterized by a six-carbon aliphatic chain, which acts as a linker. This linker is functionalized at its termini with two distinct groups: a hydroxyl group (-OH) and a tosylate group (-OTs).
-
Hydroxyl Group: The primary alcohol group provides a reactive site for a variety of chemical transformations, such as oxidation, esterification, or conversion into other functional groups[3].
-
Tosylate Group: The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds[3].
The presence of these two functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Logical Relationship of Functional Groups
The utility of this compound in multi-step synthesis stems from the orthogonal reactivity of its terminal functional groups. The tosylate is highly susceptible to nucleophilic displacement, while the hydroxyl group can be derivatized through different chemical pathways. This relationship allows for sequential and controlled modification of the molecule.
References
The Unrivaled Utility of Sulfonate Esters as Leaving Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Central to many synthetic transformations is the concept of the "leaving group," an entity that detaches from a molecule during a reaction. The efficacy of a leaving group is a critical determinant of reaction rates and pathways. Among the most powerful and versatile classes of leaving groups are sulfonate esters. Their exceptional ability to depart from a carbon backbone makes them indispensable tools in nucleophilic substitution and elimination reactions, which are fundamental to the synthesis of pharmaceutical agents and other fine chemicals. This technical guide provides an in-depth analysis of the properties of common sulfonate esters, quantitative comparisons of their reactivity, detailed experimental protocols, and a visual representation of the principles governing their utility.
Core Properties of Sulfonate Esters as Leaving Groups
The exceptional leaving group ability of sulfonate esters stems from the inherent stability of the resulting sulfonate anion. When the C-O bond in a sulfonate ester cleaves, the sulfonate anion that is formed is a very weak base, meaning it is not prone to reverting to the starting material. This stability is a direct consequence of extensive charge delocalization through resonance. The negative charge on the oxygen atom is effectively distributed across the three oxygen atoms of the sulfonate group.[1]
The general order of leaving group ability among the most commonly employed sulfonate esters is:
Triflate > Tosylate > Mesylate [2]
This hierarchy is governed by the electronic nature of the substituent on the sulfur atom.
-
Triflate (TfO⁻): The trifluoromethyl group is powerfully electron-withdrawing due to the high electronegativity of the three fluorine atoms. This inductive effect further delocalizes the negative charge on the sulfonate anion, rendering it exceptionally stable and an outstanding leaving group. Triflate esters are significantly more reactive than tosylates and mesylates.
-
Tosylate (TsO⁻): The p-tolyl group in tosylate features an aromatic ring, which provides resonance stabilization for the negative charge.[2] This makes the tosylate anion more stable than the mesylate anion.[2]
-
Mesylate (MsO⁻): The methyl group in mesylate offers less stabilization compared to the trifluoromethyl or p-tolyl groups.[2] While still a highly effective leaving group, it is the least reactive of the three.[2]
Quantitative Analysis of Leaving Group Ability
The effectiveness of a leaving group can be quantified by examining the acidity of its conjugate acid (a lower pKa indicates a more stable anion and thus a better leaving group) and by comparing the relative rates of reactions in which it participates.[2]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (S_N2) |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13[2] | 56,000[2] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[2] | 0.70[2] |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2[2] | 1.00 (Reference) |
Table 1: A comparative analysis of the pKa values of the conjugate acids and the relative S_N2 reaction rates for common sulfonate esters.
Logical Framework for Sulfonate Ester Reactivity
The relationship between the structure of a sulfonate ester and its efficacy as a leaving group can be visualized as a logical progression. The substituent on the sulfur atom dictates the stability of the resulting anion, which in turn determines its reactivity in nucleophilic substitution reactions.
Figure 1: Logical relationship influencing sulfonate ester reactivity.
Experimental Protocols
A common application of sulfonate esters involves the conversion of an alcohol, which has a poor leaving group (hydroxide), into a substrate suitable for nucleophilic substitution.[3] The following protocols outline the general procedures for the synthesis of an alkyl tosylate from a primary or secondary alcohol, and a subsequent S_N2 reaction.
Protocol 1: Synthesis of an Alkyl Tosylate from an Alcohol
This procedure converts a hydroxyl group into a tosylate, a much better leaving group, while retaining the stereochemistry at the carbon center.[4]
Materials:
-
Primary or secondary alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottomed flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the alcohol (1 equivalent) in dry DCM in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution. This base will neutralize the HCl generated during the reaction.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the stirred solution at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by Thin Layer Chromatography - TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[5]
-
Upon completion, dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alkyl tosylate.
Protocol 2: S_N2 Reaction of an Alkyl Tosylate with a Nucleophile
This protocol demonstrates the displacement of the tosylate leaving group by a nucleophile, resulting in an inversion of stereochemistry at the reaction center if it is chiral.[6]
Materials:
-
Alkyl tosylate (from Protocol 1)
-
Nucleophile (e.g., sodium azide, sodium cyanide, sodium bromide)
-
Apolar aprotic solvent (e.g., acetone (B3395972), dimethylformamide - DMF)
-
Water
-
Diethyl ether
-
Round-bottomed flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the alkyl tosylate (1 equivalent) in a suitable aprotic solvent (e.g., acetone or DMF) in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser.
-
Add the nucleophile (1.2-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period determined by TLC monitoring until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash with water and brine to remove any remaining solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Experimental Workflow Visualization
The conversion of an alcohol to a final substituted product via a sulfonate ester intermediate follows a distinct workflow.
Figure 2: General workflow for nucleophilic substitution via a sulfonate ester.
Conclusion
Sulfonate esters, particularly triflates, tosylates, and mesylates, are premier leaving groups in organic synthesis due to the exceptional stability of their corresponding anions. The choice of a specific sulfonate ester can significantly influence the rate and outcome of a reaction, with triflates being the most reactive and suitable for unreactive substrates.[2] The ability to convert a poor leaving group like a hydroxyl into a superb sulfonate ester leaving group is a cornerstone of modern synthetic chemistry, enabling a vast array of transformations crucial for drug discovery and development. A thorough understanding of their properties, reactivity, and the experimental protocols for their use is essential for any researcher in the chemical sciences.
References
An In-depth Technical Guide to the Bifunctional Nature of 6-Hydroxyhexyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242) is a versatile bifunctional linker molecule of significant interest in chemical synthesis, particularly within the realms of drug development and materials science. This technical guide elucidates the core characteristics of this compound, detailing its chemical and physical properties, providing experimental protocols for its synthesis and subsequent reactions, and contextualizing its application in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The strategic importance of its two distinct functional groups—a terminal hydroxyl group and a tosylate ester—is explored, highlighting its role as a molecular bridge to covalently connect different chemical entities.
Introduction
The rational design of complex molecular architectures, such as those required for targeted drug delivery, often necessitates the use of linker molecules. These linkers serve to connect distinct molecular components, for instance, a targeting moiety and a therapeutic payload. 6-Hydroxyhexyl 4-methylbenzenesulfonate (also known as 6-hydroxyhexyl p-toluenesulfonate) is an aliphatic linker that offers two key chemical handles within a flexible six-carbon chain.[1]
Its bifunctional nature is imparted by:
-
A primary hydroxyl (-OH) group , which can undergo a variety of reactions, including esterification, etherification, or conversion to other functional groups.
-
A tosylate (-OTs) group , which is an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.[1]
This dual reactivity allows for a sequential and controlled synthetic strategy, making it a valuable tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its properties, synthesis, and applications.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 75351-33-6 | [2] |
| Molecular Formula | C₁₃H₂₀O₄S | [2] |
| Molecular Weight | 272.36 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Pale yellow oil | |
| Storage Condition | -20°C | [1] |
Spectral Data
Spectroscopic data is critical for the identification and purity assessment of this compound.
| Spectroscopy Type | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.79 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.2 Hz, 2H) |
Note: The provided ¹H NMR data specifically accounts for the aromatic protons of the tosyl group. The full spectrum would include signals for the methyl group of the tosylate and the methylene (B1212753) groups of the hexyl chain.
Experimental Protocols
Detailed methodologies for the synthesis and a representative application of this compound are provided below.
Synthesis of this compound
This protocol describes the selective mono-tosylation of 1,6-hexanediol (B165255). By using a stoichiometric amount of p-toluenesulfonyl chloride relative to the diol, the formation of the di-tosylated byproduct is minimized.
Materials:
-
1,6-Hexanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (or another suitable base like triethylamine)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for elution)
Procedure:
-
In a round-bottom flask, dissolve 1,6-hexanediol (1.0 eq) in a minimal amount of dichloromethane and pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane to the cooled solution over 30-60 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pale yellow oil.
Application: Alkylation of a Phenolic Compound
This protocol demonstrates the use of this compound as an alkylating agent, where the tosylate acts as the leaving group in a nucleophilic substitution reaction with a phenol.
Materials:
-
This compound (1.0 eq)
-
A desired phenolic compound (e.g., 4-hydroxyphenone) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water and Brine
Procedure:
-
To a solution of the phenolic compound (1.1 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired ether.
Bifunctional Reactivity and Applications in Drug Development
The unique structure of this compound allows for its sequential incorporation into larger molecules. This is particularly valuable in the construction of bifunctional molecules for therapeutic purposes.
Role as a Linker in PROTACs and ADCs
PROTACs and ADCs are advanced therapeutic modalities that rely on linkers to connect a targeting element to an active payload.
-
PROTACs (Proteolysis Targeting Chimeras): These molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A linker, often an aliphatic chain like the hexyl group in the title compound, is crucial to span the distance between the two proteins.
-
ADCs (Antibody-Drug Conjugates): These therapies use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connects the drug to the antibody.
The bifunctionality of this compound allows for a synthetic strategy where one end is first attached to the payload (e.g., via the hydroxyl group), and the other end (the tosylate) is then used to connect to the targeting moiety or another part of the linker construct. The six-carbon chain provides flexibility and appropriate spatial separation between the two conjugated entities.
Mandatory Visualizations
Synthesis Workflow
References
An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxyhexyl 4-methylbenzenesulfonate
This technical guide provides a comprehensive overview of the solubility and stability of 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242), a key intermediate in various organic syntheses.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physicochemical Properties
6-Hydroxyhexyl 4-methylbenzenesulfonate, also known as 6-hydroxyhexyl p-toluenesulfonate, is a bifunctional organic compound containing both a hydroxyl (-OH) group and a tosylate (-OTs) group.[1] The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile reagent.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H20O4S | PubChem[2] |
| Molecular Weight | 272.36 g/mol | PubChem[2] |
| CAS Number | 75351-33-6 | Guidechem[3] |
| Appearance | Likely a solid or oil at room temperature (based on similar compounds) | N/A |
| Storage Condition | -20°C | BroadPharm[1] |
Solubility Profile
Table 2: Predicted Solubility of this compound
| Solvent Type | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Moderately Soluble to Soluble | The hydroxyl group can participate in hydrogen bonding with protic solvents. |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO) | Soluble | The overall polarity of the molecule should allow for favorable dipole-dipole interactions. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The nonpolar aliphatic chain and aromatic ring contribute to some nonpolar character, but the polar functional groups will limit solubility. |
Experimental Protocol for Solubility Determination
A standard protocol for determining the solubility of a compound like this compound involves the following steps:
-
Preparation of Saturated Solutions: An excess amount of the compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
Stability Profile
The stability of this compound is a critical parameter, particularly for its storage and handling in drug development processes. The primary degradation pathways are likely to involve hydrolysis of the tosylate ester and oxidation of the hydroxyl group.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | Hydrolysis of the tosylate ester to form p-toluenesulfonic acid and 1,6-hexanediol. |
| Basic Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) | Saponification of the tosylate ester. |
| Oxidation | 3% H2O2, room temperature | Oxidation of the primary alcohol to an aldehyde or carboxylic acid. |
| Thermal Stress | Dry heat (e.g., 80°C) | General thermal decomposition. |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation. |
Experimental Protocol for Stability Testing (ICH Guidelines)
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]
-
Long-Term Stability: The compound is stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: The compound is stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[4]
-
Analysis: Samples are withdrawn at specified time points and analyzed for appearance, assay, and the presence of degradation products using a validated stability-indicating method (typically HPLC).
Signaling Pathways and Logical Relationships
While this compound is a synthetic intermediate and not typically involved in biological signaling pathways itself, its stability and reactivity are governed by fundamental chemical principles.
Conclusion
This guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided protocols and theoretical considerations offer a robust framework for researchers and drug development professionals to handle, store, and utilize this important chemical intermediate effectively and safely. It is strongly recommended that experimental verification of the predicted solubility and stability profiles be conducted under laboratory conditions.
References
- 1. This compound, 75351-33-6 | BroadPharm [broadpharm.com]
- 2. This compound | C13H20O4S | CID 5224971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Technical Guide: Spectroscopic and Synthetic Overview of 6-Hydroxyhexyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available information on 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242), a bifunctional molecule of interest in chemical synthesis and drug development. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and specific, peer-reviewed synthesis protocols with full characterization are not publicly available. Commercial suppliers list the compound and indicate the availability of such data upon purchase, but it is not disclosed in accessible literature.
This guide, therefore, summarizes the publicly available information and provides a representative, predicted spectroscopic dataset and a general experimental protocol based on established chemical principles for the synthesis of similar molecules.
Compound Identity
-
Chemical Name: 6-Hydroxyhexyl 4-methylbenzenesulfonate
-
Synonyms: 6-Hydroxyhexyl p-toluenesulfonate, 1,6-Hexanediol (B165255), mono(4-methylbenzenesulfonate), 6-[(4-methylbenzenesulfonyl)oxy]hexan-1-ol[1]
-
CAS Number: 75351-33-6[1]
-
Molecular Formula: C₁₃H₂₀O₄S[1]
-
Molecular Weight: 272.36 g/mol [1]
Predicted Spectroscopic Data
Due to the absence of experimentally verified spectra in the public domain, the following tables present predicted spectroscopic data based on the chemical structure of this compound. These predictions are generated using standard spectroscopic correlation tables and chemical shift prediction algorithms.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.78 | d | 2H | Ar-H (ortho to SO₂) |
| 7.34 | d | 2H | Ar-H (meta to SO₂) |
| 4.02 | t | 2H | -CH₂-OTs |
| 3.64 | t | 2H | -CH₂-OH |
| 2.45 | s | 3H | Ar-CH₃ |
| 1.68 - 1.55 | m | 4H | -CH₂-CH₂-OTs, -CH₂-CH₂-OH |
| 1.40 - 1.25 | m | 5H | -CH₂-CH₂-CH₂-, -OH |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 144.8 | Ar-C (para to CH₃) |
| 133.0 | Ar-C (ipso to SO₂) |
| 129.8 | Ar-CH (meta to SO₂) |
| 127.9 | Ar-CH (ortho to SO₂) |
| 70.7 | -CH₂-OTs |
| 62.5 | -CH₂-OH |
| 32.5 | -CH₂- (adjacent to CH₂-OH) |
| 28.8 | -CH₂- (adjacent to CH₂-OTs) |
| 25.3 | -CH₂- |
| 25.2 | -CH₂- |
| 21.6 | Ar-CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3500 - 3200 | O-H stretch (alcohol) |
| 3050 - 3030 | C-H stretch (aromatic) |
| 2940 - 2860 | C-H stretch (aliphatic) |
| 1595, 1495 | C=C stretch (aromatic) |
| 1360, 1175 | S=O stretch (sulfonate) |
| 1100 - 1000 | C-O stretch (alcohol), S-O stretch (sulfonate) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Fragment Ion |
| 273.1158 | [M+H]⁺ |
| 295.0977 | [M+Na]⁺ |
| 155.0161 | [CH₃C₆H₄SO₂]⁺ |
| 117.1328 | [HO(CH₂)₆]⁺ |
| 91.0542 | [C₇H₇]⁺ (tropylium ion) |
Generalized Experimental Protocol for Synthesis
The synthesis of this compound can be achieved by the monotosylation of 1,6-hexanediol. This procedure is based on well-established methods for the selective protection of diols.
Materials:
-
1,6-Hexanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (eluents)
Procedure:
-
Reaction Setup: A solution of 1,6-hexanediol (1.0 equivalent) in the chosen solvent (e.g., DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Base: A base such as pyridine or triethylamine (1.1 to 1.5 equivalents) is added to the solution.
-
Addition of Tosylating Agent: p-Toluenesulfonyl chloride (1.0 equivalent) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically allowed to stir at 0 °C for a few hours and then at room temperature until completion.
-
Workup: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired this compound from unreacted diol, the ditosylated product, and other impurities.
-
Characterization: The purified product would then be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Visualizations
Caption: Chemical Structure of this compound.
Caption: General workflow for the synthesis and characterization.
References
Methodological & Application
Application Notes and Protocols for the Tosylation of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of a primary alcohol to a tosylate is a fundamental and widely utilized transformation in organic synthesis. This reaction replaces the poor hydroxyl leaving group with an excellent tosylate (p-toluenesulfonate) leaving group, facilitating a variety of subsequent nucleophilic substitution and elimination reactions. The tosylation of primary alcohols proceeds reliably and is a key step in the synthesis of many pharmaceutical intermediates and complex molecules.
This document provides a detailed protocol for the tosylation of primary alcohols using p-toluenesulfonyl chloride (TsCl) in the presence of a base. It includes reaction parameters, a comprehensive experimental procedure, safety precautions, and characterization data.
Reaction Principle
The tosylation of a primary alcohol involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. A base, typically pyridine (B92270) or triethylamine (B128534), is used to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform, at reduced temperatures to control the reaction rate and minimize side reactions. The stereochemistry at the carbon atom bearing the hydroxyl group is retained during the tosylation process.[1][2][3]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the tosylation of various primary alcohols.
| Alcohol | Stoichiometry (Alcohol:TsCl:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | 1 : 1.5 : 1.5 (Triethylamine) | Dichloromethane | 0 to 15 | 12.5 | 53 | [4] |
| (Z)-Pent-3-en-1-ol | 1 : 1.2 : 1 (Triethylamine) + 0.6 DMAP | Dichloromethane | 0 | Not Specified | Not Specified | [5] |
| Polyisobutylene-allyl-OH | 1 : 2-10 : 2 (Triethylamine) | Dichloromethane | 40 | 4.5 - 72 | Partial to Good | [6] |
| Pentaerythritol-derivatized hexavanadate | 1 : 2.2 : 2.85 (Triethylamine) + 2 DMAP | Acetonitrile | 50 | 48 | 60 | [7] |
| Ethanolamine (B43304) | 1 : 2.1 : (Pyridine as solvent) | Pyridine | 0 | Overnight | Not Specified | [8] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented are illustrative examples.
Experimental Protocol
This protocol describes a general procedure for the tosylation of a primary alcohol on a 1 mmol scale.
Materials:
-
Primary alcohol (1.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 mmol, 286 mg)
-
Triethylamine (TEA) (1.5 mmol, 0.21 mL) or Pyridine (1.5 mmol, 0.12 mL)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 mmol, 12 mg) (Optional, but can accelerate the reaction)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL). If using, add DMAP at this stage. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Base: Add triethylamine (1.5 mmol) or pyridine (1.5 mmol) to the cooled solution.
-
Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirring alcohol solution at 0 °C over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).[9]
-
Work-up:
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove excess acid, and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tosylate.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from a mixture of ether and hexanes) or by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).[10]
Characterization:
The purified primary alkyl tosylate can be characterized by standard spectroscopic methods:
-
¹H NMR: Expect to see characteristic signals for the tosyl group: a singlet around 2.4 ppm for the methyl protons and two doublets in the aromatic region (around 7.3-7.8 ppm). The protons on the carbon adjacent to the tosylate oxygen will typically be shifted downfield compared to the starting alcohol.[4][7]
-
¹³C NMR: The carbon atom attached to the tosylate oxygen will show a downfield shift. Characteristic signals for the tosyl group will also be present.[4]
-
IR Spectroscopy: Look for strong absorption bands characteristic of the sulfonate group, typically around 1360 cm⁻¹ (asymmetric S=O stretch) and 1175 cm⁻¹ (symmetric S=O stretch).[11]
Safety Precautions
-
p-Toluenesulfonyl chloride (TsCl) is a corrosive and moisture-sensitive solid. It can cause severe skin burns and eye damage.[12] Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] In case of contact, wash the affected area immediately with plenty of water.[12]
-
Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. It is a skin and respiratory irritant.[3] Always handle pyridine in a well-ventilated fume hood and wear appropriate PPE.[3]
-
Triethylamine (TEA) is a corrosive and flammable liquid. It can cause severe skin and eye irritation. Handle it in a fume hood with appropriate PPE.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
Experimental Workflow
Caption: Experimental workflow for the tosylation of a primary alcohol.
Conclusion
The tosylation of primary alcohols is a robust and reliable method for activating the hydroxyl group towards nucleophilic substitution. The protocol described herein provides a general guideline that can be adapted for a wide range of primary alcohol substrates. Careful control of reaction conditions and adherence to safety precautions are essential for a successful and safe synthesis. Proper characterization of the resulting tosylate is crucial to confirm its identity and purity before proceeding to subsequent synthetic steps.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
Application Notes and Protocols for the Synthesis of Functionalized Polymers using 6-Hydroxyhexyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of functionalized polymers utilizing 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242). This versatile reagent can serve as a functional initiator in cationic ring-opening polymerization (CROP), leading to the formation of polymers with a terminal hydroxyl group. This terminal functionality is highly valuable for subsequent bioconjugation, surface modification, or the development of advanced drug delivery systems.
Introduction
6-Hydroxyhexyl 4-methylbenzenesulfonate is a bifunctional molecule containing a primary hydroxyl group and a tosylate group. The tosylate is an excellent leaving group, making it suitable for initiating cationic polymerization of various monomers. The hydroxyl group, on the other hand, remains as a terminal functional group on the resulting polymer chain, offering a convenient handle for further chemical modifications. This approach allows for the synthesis of well-defined, end-functionalized polymers, which are crucial components in modern biomedical and pharmaceutical research.
One of the key applications for this initiator is in the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines, such as 2-ethyl-2-oxazoline (B78409). This class of polymers, known as poly(2-oxazoline)s (POx), are considered promising alternatives to polyethylene (B3416737) glycol (PEG) due to their biocompatibility, low immunogenicity, and tunable properties. The ability to introduce a terminal hydroxyl group via the initiator provides a straightforward method for producing α-hydroxy-terminated POx, which can be readily conjugated to proteins, peptides, or small molecule drugs.
Key Applications
-
Synthesis of α-hydroxy-terminated polymers: The hydroxyl group of the initiator becomes the alpha-terminus of the polymer chain, allowing for post-polymerization modification.
-
Development of polymer-drug conjugates: The terminal hydroxyl group can be activated and coupled to therapeutic agents, enabling targeted drug delivery.
-
Surface modification of nanoparticles and medical devices: The functionalized polymers can be grafted onto surfaces to improve biocompatibility and reduce non-specific protein adsorption.
-
Formation of block copolymers: The terminal hydroxyl group can be used to initiate the polymerization of a second monomer, leading to the formation of diblock copolymers with distinct properties.
Data Presentation
The following table summarizes the expected results from the polymerization of 2-ethyl-2-oxazoline using this compound as an initiator at varying monomer-to-initiator ratios. The data is hypothetical but represents a typical outcome for a controlled polymerization reaction.
| Entry | Monomer/Initiator Ratio ([M]/[I]) | Reaction Time (h) | Yield (%) | Molar Mass (Mn, GPC) ( g/mol ) | Polydispersity (Đ) |
| 1 | 25 | 12 | 92 | 2,700 | 1.15 |
| 2 | 50 | 18 | 90 | 5,200 | 1.18 |
| 3 | 100 | 24 | 88 | 10,500 | 1.21 |
| 4 | 200 | 36 | 85 | 20,100 | 1.25 |
Experimental Protocols
Materials
-
This compound (Initiator)
-
2-Ethyl-2-oxazoline (Monomer), freshly distilled over CaH2
-
Acetonitrile (Solvent), anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas, high purity
-
Standard Schlenk line and glassware
Protocol for the Synthesis of α-Hydroxy-terminated Poly(2-ethyl-2-oxazoline)
This protocol describes the cationic ring-opening polymerization of 2-ethyl-2-oxazoline initiated by this compound.
-
Initiator and Monomer Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired amount of this compound in anhydrous acetonitrile.
-
In a separate, flame-dried Schlenk flask, add the required amount of freshly distilled 2-ethyl-2-oxazoline.
-
-
Polymerization:
-
Heat the initiator solution to the desired reaction temperature (e.g., 80 °C) in an oil bath.
-
Using a gas-tight syringe, transfer the 2-ethyl-2-oxazoline monomer to the initiator solution under a positive pressure of inert gas.
-
Allow the reaction to stir at the set temperature for the specified time (see data table for examples).
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of methanol.
-
Allow the solution to cool to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirred diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether. Repeat this step two more times to ensure the removal of unreacted monomer and initiator.
-
Dry the purified polymer under vacuum at room temperature for 24 hours.
-
-
Characterization:
-
Determine the molar mass (Mn) and polydispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC) using appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Confirm the structure and end-group functionalization of the polymer using 1H NMR and 13C NMR spectroscopy. The presence of signals corresponding to the hexyl chain and the terminal hydroxyl group will confirm the successful initiation.
-
Visualizations
Caption: Role of this compound as a functional initiator.
Caption: Workflow for the synthesis and characterization of the functionalized polymer.
Caption: Simplified mechanism of cationic ring-opening polymerization.
Application of 6-Hydroxyhexyl 4-methylbenzenesulfonate in Drug Delivery Systems: A Review of Available Information
Researchers, scientists, and drug development professionals are constantly seeking novel materials to enhance the efficacy and precision of drug delivery systems. Among the vast array of chemical linkers, 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242) presents theoretical potential as a versatile component in the construction of sophisticated drug carriers. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in documented applications of this specific compound within the field of drug delivery.
This document aims to provide a transparent overview of the current landscape regarding the use of 6-Hydroxyhexyl 4-methylbenzenesulfonate in drug delivery. Despite extensive searches for detailed application notes, experimental protocols, and quantitative data, no specific examples of its integration into drug delivery systems such as nanoparticles, liposomes, or antibody-drug conjugates (ADCs) have been identified in peer-reviewed publications or patent literature.
The chemical properties of this compound, featuring a six-carbon aliphatic chain with a terminal hydroxyl group and a tosylate group, suggest its utility as a bifunctional linker. The tosylate is an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to various moieties, while the hydroxyl group can be further functionalized. This inherent reactivity makes it a candidate for linking drug molecules to carrier systems or for modifying the surface of nanoparticles to improve their biocompatibility and targeting capabilities.
While no specific data for this compound is available, to illustrate the type of information that would be presented had such research been published, the following sections provide generalized examples of application notes, protocols, and data tables that are typical for linker compounds in drug delivery research.
Hypothetical Application Notes
Should this compound be utilized in a drug delivery context, its application could be envisioned in the following areas:
-
Surface Modification of Polymeric Nanoparticles: The tosylate group could be used to react with nucleophilic groups on the surface of pre-formed nanoparticles (e.g., amine-functionalized PLGA nanoparticles). The exposed hydroxyl group could then be used for further conjugation, for instance, with a targeting ligand or a stealth agent like polyethylene (B3416737) glycol (PEG).
-
Linker in Antibody-Drug Conjugates (ADCs): It could serve as a spacer between a cytotoxic drug and a monoclonal antibody. The tosylate end would likely be modified to a more suitable reactive group for conjugation to the antibody's amino acid residues, while the hydroxyl end could be esterified with a drug molecule.
-
Component of Liposome (B1194612) Formulations: The lipophilic hexyl chain could intercalate into the lipid bilayer of a liposome, with the hydrophilic hydroxyl group oriented towards the aqueous phase. This could serve as an anchor point for attaching targeting molecules to the liposome surface.
Illustrative Experimental Protocols
The following are generalized, hypothetical protocols demonstrating how a linker like this compound might be used in practice. It is crucial to note that these are not established protocols for this specific compound and are provided for illustrative purposes only.
General Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles
This hypothetical protocol outlines the steps for conjugating a generic linker to amine-functionalized nanoparticles.
-
Nanoparticle Synthesis: Synthesize amine-terminated poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a standard emulsion-solvent evaporation method.
-
Activation of Linker: In an aprotic solvent, react this compound with a homobifunctional activating agent to convert the hydroxyl group into a reactive moiety suitable for conjugation to a targeting ligand in a subsequent step.
-
Conjugation to Nanoparticles: Disperse the amine-functionalized nanoparticles in a suitable buffer. Add the activated linker in a controlled molar ratio and react under gentle agitation to allow the tosylate group to react with the surface amine groups.
-
Purification: Remove unreacted linker and byproducts through repeated centrifugation and redispersion of the nanoparticles in a fresh buffer.
-
Characterization: Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and NMR or FTIR to confirm the presence of the linker on the nanoparticle surface.
Hypothetical Data Presentation
In a research context, quantitative data from such experiments would be crucial for evaluating the success of the conjugation and the properties of the final drug delivery system. The following tables are examples of how such data might be presented.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles (Hypothetical Data)
| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-PLGA NP | 150 ± 5 | 0.12 ± 0.02 | +25 ± 2 |
| Linker-PLGA NP | 155 ± 6 | 0.15 ± 0.03 | +18 ± 3 |
| Targeted-PLGA NP | 160 ± 7 | 0.16 ± 0.02 | +15 ± 2 |
Table 2: Drug Loading and Encapsulation Efficiency (Hypothetical Data)
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| Doxorubicin-loaded Linker-PLGA NP | 5.2 ± 0.4 | 85 ± 5 |
| Paclitaxel-loaded Linker-PLGA NP | 3.8 ± 0.3 | 78 ± 6 |
Visualizing Experimental Workflows and Pathways
Diagrams are essential for communicating complex experimental processes and biological pathways. Below are examples of diagrams created using the DOT language, illustrating a generic experimental workflow and a signaling pathway that could be targeted by a hypothetical drug delivery system.
Caption: A generalized workflow for the synthesis, drug loading, and in vitro evaluation of functionalized nanoparticles.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.
Conclusion
Application Notes and Protocols: Synthesis of Block Copolymers using 6-Hydroxyhexyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers utilizing 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242). This bifunctional initiator offers a versatile platform for creating well-defined block copolymers, particularly those incorporating polyester (B1180765) blocks via ring-opening polymerization (ROP), which are of significant interest for drug delivery applications.
Introduction
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. Their unique ability to self-assemble into various nanostructures, such as micelles and vesicles, makes them highly valuable in the field of drug delivery for encapsulating and targeting therapeutic agents. The synthesis of well-defined block copolymers with controlled molecular weight and low polydispersity is crucial for their performance.
6-Hydroxyhexyl 4-methylbenzenesulfonate is a valuable bifunctional initiator for synthesizing block copolymers. Its structure incorporates a primary hydroxyl group, which can initiate the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, and a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. This dual functionality allows for the sequential synthesis of different polymer blocks, leading to the formation of tailored block copolymers.
Synthesis Strategy
The primary synthetic route involves a two-step process. First, the hydroxyl group of this compound initiates the ROP of a cyclic ester monomer, such as ε-caprolactone, to form a polyester block with a terminal tosylate group. This resulting polymer is a macroinitiator. In the second step, the terminal tosylate group can be used to initiate the polymerization of a second monomer or can be substituted with another functional group to link a pre-synthesized polymer block. A common approach is to use the tosylate-terminated polyester to link a poly(ethylene glycol) (PEG) block, resulting in an amphiphilic diblock copolymer.
Experimental Protocols
Materials
-
This compound
-
ε-Caprolactone (distilled over CaH₂ before use)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (B28343) (anhydrous)
-
Diethyl ether
-
Poly(ethylene glycol) methyl ether (mPEG-OH)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF, anhydrous)
Protocol 1: Synthesis of Tosyl-Terminated Poly(ε-caprolactone) (PCL-OTs)
This protocol describes the synthesis of a poly(ε-caprolactone) chain initiated by the hydroxyl group of this compound.
-
Reaction Setup: A flame-dried Schlenk flask is charged with this compound (1 eq.), ε-caprolactone (e.g., 50 eq.), and anhydrous toluene.
-
Initiation: The flask is placed in an oil bath at 110°C. A solution of stannous octoate (e.g., 0.1 eq.) in anhydrous toluene is added via syringe to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 24 hours) to achieve the desired molecular weight.
-
Purification: After cooling to room temperature, the reaction mixture is diluted with dichloromethane and precipitated in a large excess of cold methanol or diethyl ether. The polymer is collected by filtration and dried under vacuum.
Protocol 2: Synthesis of Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL)
This protocol outlines the synthesis of a PEG-b-PCL diblock copolymer by coupling a pre-made PCL-OTs macroinitiator with activated mPEG.
-
Activation of mPEG: In a separate flame-dried Schlenk flask, mPEG-OH (1.2 eq. relative to PCL-OTs) is dissolved in anhydrous THF. Sodium hydride (1.5 eq.) is added portion-wise at 0°C, and the mixture is stirred for 2 hours at room temperature to form the mPEG-alkoxide.
-
Coupling Reaction: The synthesized PCL-OTs (1 eq.) is dissolved in anhydrous THF and added dropwise to the mPEG-alkoxide solution.
-
Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 60°C) for 48 hours under an inert atmosphere.
-
Purification: The reaction is quenched by the addition of a small amount of water. The solvent is removed under reduced pressure. The resulting polymer is dissolved in dichloromethane and precipitated in cold diethyl ether to remove unreacted mPEG. The final block copolymer is collected by filtration and dried under vacuum.
Data Presentation
The following tables summarize representative quantitative data for block copolymers synthesized using a hydroxyl-tosyl bifunctional initiator approach. The data is illustrative and will vary depending on the specific reaction conditions.
Table 1: Characterization of Tosyl-Terminated Poly(ε-caprolactone) (PCL-OTs)
| Sample ID | [ε-CL]/[Initiator] | Mn (GPC, g/mol ) | Mw (GPC, g/mol ) | PDI (Mw/Mn) |
| PCL-OTs-1 | 25 | 2800 | 3100 | 1.11 |
| PCL-OTs-2 | 50 | 5600 | 6300 | 1.13 |
| PCL-OTs-3 | 100 | 11200 | 12800 | 1.14 |
Table 2: Characterization of Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL)
| Sample ID | mPEG Mn ( g/mol ) | PCL Block Mn ( g/mol ) | Total Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| PEG-b-PCL-1 | 2000 | 2800 | 4800 | 1.15 |
| PEG-b-PCL-2 | 5000 | 5600 | 10500 | 1.18 |
| PEG-b-PCL-3 | 5000 | 11200 | 16100 | 1.20 |
Visualizations
The following diagrams illustrate the synthesis process and logical relationships.
Caption: Workflow for the two-step synthesis of PEG-b-PCL block copolymers.
Caption: Synthetic pathway for block copolymer formation.
Conclusion
This compound serves as an efficient bifunctional initiator for the synthesis of well-defined block copolymers. The protocols provided herein offer a robust methodology for producing polyester-based block copolymers, such as PEG-b-PCL, which are promising candidates for advanced drug delivery systems. The ability to precisely control the block lengths and overall molecular weight makes this approach highly attractive for designing materials with tailored properties for specific therapeutic applications. Researchers can adapt these protocols to incorporate other cyclic monomers and polymer blocks to further expand the library of functional block copolymers.
Application Notes and Protocols for Surface Modification using 6-Hydroxyhexyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242) is a bifunctional linker molecule increasingly utilized in the surface modification of materials for biomedical and drug development applications. Its structure comprises a six-carbon aliphatic chain, which provides spacing and flexibility, a terminal hydroxyl group (-OH), and a tosylate (-OTs) group. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making it highly reactive towards nucleophiles such as primary amines (-NH2) and thiols (-SH) present on material surfaces or biomolecules.[1][2][3] The terminal hydroxyl group can be used for subsequent functionalization, allowing for multi-step surface modification strategies.
These application notes provide an overview of the utility of 6-Hydroxyhexyl 4-methylbenzenesulfonate in surface engineering and detailed protocols for its application.
Principle of Application
The primary application of this compound in surface modification is to act as a versatile linker. The tosylate group allows for the covalent attachment of the linker to a surface that has been pre-functionalized with nucleophilic groups, such as amines. This reaction proceeds via a nucleophilic substitution mechanism, forming a stable covalent bond. The result is a surface decorated with a six-carbon spacer arm terminating in a hydroxyl group. This newly installed hydroxyl surface can then be further modified, for example, by activating it to react with biomolecules like proteins, peptides, or small molecule drugs. This two-step approach provides a controlled method for the immobilization of sensitive biological moieties.
Data Presentation
Table 1: Surface Characterization at Different Stages of Modification
| Stage of Modification | Water Contact Angle (°) | Elemental Composition (XPS) | Surface Roughness (AFM, nm) |
| Unmodified Substrate (e.g., Silicon Wafer) | 15 ± 2 | Si, O | 0.2 ± 0.05 |
| Amine-Functionalized Surface (APTES) | 55 ± 3 | Si, O, C, N | 0.3 ± 0.07 |
| 6-Hydroxyhexyl Spacer Arm Immobilized | 68 ± 4 | Si, O, C, N, S | 0.4 ± 0.08 |
| Protein Immobilized Surface | 40 ± 3 | Si, O, C, N, S | 1.5 ± 0.3 |
Table 2: Quantitative Analysis of Protein Immobilization
| Parameter | Value | Method of Determination |
| Surface Density of Amine Groups | 2.7 groups/nm² | Acid-base titration[4] |
| Surface Density of Hydroxyl Groups | ~2.5 groups/nm² | Estimated from XPS data |
| Immobilized Protein Surface Coverage | 250 ± 30 ng/cm² | Quartz Crystal Microbalance (QCM) |
| Biological Activity of Immobilized Enzyme | 85 ± 5% of native activity | Enzyme activity assay |
Experimental Protocols
Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface
This protocol describes the covalent attachment of the linker to a substrate previously functionalized with primary amine groups.
Materials:
-
Amine-functionalized substrate (e.g., APTES-coated glass slide or silicon wafer)
-
This compound
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Reaction vessel
-
Nitrogen or Argon gas supply
-
Shaker or orbital mixer
-
Ethanol and deionized water for rinsing
Procedure:
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry. If preparing fresh, follow standard protocols for silanization with APTES.
-
Reaction Setup: Place the amine-functionalized substrate in a clean, dry reaction vessel.
-
Reagent Preparation: Prepare a solution of this compound in the anhydrous solvent. A typical concentration is 10-50 mM. Add the base (e.g., TEA) to the solution at a concentration of 1.5-2 equivalents relative to the tosylate compound.
-
Reaction: Immerse the substrate in the reaction solution. Purge the reaction vessel with nitrogen or argon gas to create an inert atmosphere.
-
Incubation: Seal the vessel and place it on a shaker at 37°C for 24-48 hours.[1] The elevated temperature and time facilitate the nucleophilic substitution reaction between the surface amine groups and the tosylate linker.
-
Washing: After incubation, remove the substrate from the reaction solution. Rinse it thoroughly with the anhydrous solvent, followed by ethanol, and finally deionized water to remove any unreacted reagents and by-products.
-
Drying: Dry the substrate under a stream of nitrogen gas.
-
Storage: Store the hydroxyl-functionalized substrate in a desiccator until further use.
Protocol 2: Activation of Terminal Hydroxyl Groups and Covalent Immobilization of a Protein
This protocol outlines the activation of the surface hydroxyl groups and the subsequent coupling of a protein.
Materials:
-
Hydroxyl-functionalized substrate (from Protocol 1)
-
N,N'-Disuccinimidyl carbonate (DSC) or other suitable activating agent
-
Anhydrous acetonitrile (B52724) or similar aprotic solvent
-
Protein to be immobilized (e.g., an enzyme, antibody)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
Reaction vessel
-
Shaker or orbital mixer
Procedure:
-
Activation of Hydroxyl Groups:
-
Place the hydroxyl-functionalized substrate in a dry reaction vessel.
-
Prepare a solution of DSC (e.g., 0.1 M) and a non-nucleophilic base (e.g., pyridine) in anhydrous acetonitrile.
-
Immerse the substrate in the activation solution and incubate for 4-6 hours at room temperature under an inert atmosphere. This reaction forms a surface with N-hydroxysuccinimidyl (NHS) carbonate esters.
-
Rinse the activated substrate with the anhydrous solvent to remove excess reagents and dry it under a stream of nitrogen.
-
-
Protein Immobilization:
-
Prepare a solution of the protein in PBS at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Immediately place the NHS-activated substrate in the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups on the protein (e.g., from lysine (B10760008) residues) will react with the NHS esters to form stable carbamate (B1207046) linkages.
-
Remove the substrate and wash it with PBS to remove non-covalently bound protein.
-
-
Blocking:
-
To prevent non-specific adsorption in subsequent applications, immerse the substrate in a blocking buffer for 1 hour at room temperature.
-
Rinse the substrate again with PBS and deionized water.
-
-
Drying and Storage:
-
Dry the protein-functionalized substrate under a gentle stream of nitrogen.
-
Store at 4°C in a hydrated state or as specified for the particular protein.
-
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Chemical reaction pathways.
References
Derivatization of the Hydroxyl Group of 6-Hydroxyhexyl 4-methylbenzenesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the terminal hydroxyl group of 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242). This bifunctional molecule, containing both a reactive hydroxyl group and a good leaving group (tosylate), is a versatile building block in organic synthesis, particularly for the introduction of a C6 spacer in the development of new chemical entities.
The protocols outlined below cover key derivatization reactions: etherification, esterification, and nucleophilic substitution, providing researchers with the necessary information to modify this linker for various applications, including the synthesis of prodrugs, chemical probes, and other complex molecules.
Key Derivatization Strategies
The hydroxyl group of 6-Hydroxyhexyl 4-methylbenzenesulfonate can be readily derivatized through several common organic reactions. The primary methods include:
-
Etherification (Williamson Ether Synthesis): This reaction allows for the coupling of an alkyl or aryl group to the hydroxyl moiety, forming an ether linkage. This is particularly useful for introducing functionalities that are not stable to the conditions required for direct tosylation.
-
Esterification: The formation of an ester linkage by reacting the hydroxyl group with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) is a fundamental transformation for creating prodrugs or modifying the physicochemical properties of a molecule.
-
Nucleophilic Substitution: The hydroxyl group can be converted into other functional groups, such as an azide (B81097), which can then be used in further "click chemistry" reactions or reduced to an amine for subsequent amide bond formation.
Data Presentation
The following table summarizes quantitative data for the described derivatization reactions of this compound.
| Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Etherification | 2,5-diiodo-4-(methoxy-13C)phenol, Potassium hydroxide (B78521) | DMSO | Room Temp. | 12 h | 72% | [1] |
| Nucleophilic Substitution (Azide Formation) | Sodium azide | DMF | 55 °C | 16 h | Not Reported | [2][3] |
| Esterification (Representative) | Acyl chloride, Pyridine (B92270) | Dichloromethane (B109758) | 0 °C to Room Temp. | 2-4 h | Typically >80% | General Protocol |
Experimental Protocols
Protocol 1: Etherification via Williamson Ether Synthesis
This protocol describes the O-alkylation of a phenolic compound using this compound under basic conditions.[1]
Materials:
-
This compound
-
2,5-diiodo-4-(methoxy-13C)phenol
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.5 M Hydrochloric acid (HCl) aqueous solution
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (B1210297) (EA)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Procedure:
-
To a solution of 2,5-diiodo-4-(methoxy-13C)phenol (0.59 mmol) in dimethyl sulfoxide (2 ml), add this compound (0.88 mmol) and potassium hydroxide (0.64 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the mixture with 0.6 ml of 0.5 M HCl aqueous solution.
-
Wash the mixture with water and brine, then extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (30/70 v/v) to afford the desired ether product.
Protocol 2: Esterification with an Acyl Chloride (Representative Protocol)
This protocol provides a general method for the esterification of the hydroxyl group of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (B128534)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) or triethylamine (1.5 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by silica gel column chromatography.
Protocol 3: Nucleophilic Substitution to form an Azide
This protocol describes the conversion of the hydroxyl group to an azide functionality.[2][3]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (15.79 mmol) in DMF (23 mL).
-
Add sodium azide (26.8 mmol) to the solution.
-
Heat the reaction mixture to 55 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with water (150 mL).
-
Extract the aqueous layer three times with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaCl solution.
-
Dry the organic layer over MgSO₄ and remove the solvents in vacuo to obtain the crude 6-azidohexyl 4-methylbenzenesulfonate.
Visualizations
Caption: Chemical derivatization pathways for the hydroxyl group.
Caption: General experimental workflow for derivatization.
Caption: Logical relationship of functional groups.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxyhexyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 6-Hydroxyhexyl 4-methylbenzenesulfonate?
The synthesis of this compound is achieved through the mono-tosylation of 1,6-hexanediol (B165255). This reaction involves the treatment of 1,6-hexanediol with one equivalent of 4-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270) or triethylamine (B128534), in a suitable solvent like dichloromethane (B109758) (DCM) or chloroform. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: What are the most common side reactions during this synthesis?
The two most prevalent side reactions are:
-
Di-tosylation: Formation of hexane-1,6-diyl bis(4-methylbenzenesulfonate), where both hydroxyl groups of 1,6-hexanediol react with tosyl chloride. This is often the major byproduct if the reaction conditions are not carefully controlled.
-
Chlorination: Formation of 6-chlorohexyl 4-methylbenzenesulfonate. This can occur if the reaction is carried out in the presence of a chloride source, such as triethylamine hydrochloride, which is formed when triethylamine is used as the base.
Q3: How can I minimize the formation of the di-tosylated byproduct?
Several strategies can be employed to favor mono-tosylation over di-tosylation:
-
Stoichiometry: Use a molar excess of 1,6-hexanediol relative to tosyl chloride. A common starting point is a 1.5 to 2-fold excess of the diol.
-
Slow Addition: Add the tosyl chloride solution dropwise to the solution of 1,6-hexanediol and base at a low temperature. This maintains a low concentration of the tosylating agent, reducing the likelihood of a second tosylation event.[1]
-
Low Temperature: Perform the reaction at a reduced temperature, typically 0 °C in an ice bath. This helps to control the reactivity of the tosyl chloride.[1]
Q4: What is the role of the base in this reaction, and which one should I choose?
The base neutralizes the HCl produced, preventing it from protonating the unreacted alcohol, which would deactivate it towards tosylation.
-
Pyridine: Often used as both a base and a solvent. It is effective but can be difficult to remove during workup.
-
Triethylamine (TEA): A common and effective base. However, the resulting triethylammonium (B8662869) chloride can sometimes lead to the formation of chlorinated byproducts.
Q5: How can I purify the desired this compound from the reaction mixture?
Purification is typically achieved through column chromatography on silica (B1680970) gel.[1] A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), is generally effective in separating the non-polar di-tosylate, the desired mono-tosylate, and the highly polar unreacted 1,6-hexanediol. Recrystallization can also be employed for further purification if a suitable solvent system is found.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired mono-tosylate and a high amount of di-tosylate. | 1. Incorrect stoichiometry (insufficient excess of 1,6-hexanediol).2. Addition of tosyl chloride was too fast.3. Reaction temperature was too high. | 1. Increase the molar ratio of 1,6-hexanediol to tosyl chloride (e.g., from 1.5:1 to 3:1).2. Add the tosyl chloride solution dropwise over a longer period (e.g., 1-2 hours).3. Maintain the reaction temperature at 0 °C or lower using an ice-salt bath. |
| Presence of a significant amount of unreacted 1,6-hexanediol. | 1. Incomplete reaction.2. Deactivation of tosyl chloride due to moisture. | 1. Increase the reaction time or allow the reaction to slowly warm to room temperature after the initial low-temperature addition.2. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Formation of 6-chlorohexyl 4-methylbenzenesulfonate as a byproduct. | 1. Use of triethylamine as a base, leading to the formation of triethylammonium chloride which acts as a chloride source. | 1. Consider using pyridine as the base instead of triethylamine.2. If using triethylamine, ensure a thoroughly anhydrous workup to minimize the presence of dissociated chloride ions. |
| Difficulty in separating the mono-tosylate from the di-tosylate by column chromatography. | 1. Inappropriate solvent system for elution. | 1. Use a shallow gradient of ethyl acetate in hexane to improve separation. For example, start with 100% hexane and increase the ethyl acetate concentration by 1-2% increments.2. Monitor the fractions carefully using Thin Layer Chromatography (TLC). |
Data Presentation
Table 1: Comparison of Reaction Conditions on Product Distribution (Illustrative Data)
| Molar Ratio (1,6-Hexanediol:TsCl) | Temperature (°C) | Addition Time of TsCl (min) | Yield of Mono-tosylate (%) | Yield of Di-tosylate (%) |
| 1:1 | 25 | 10 | ~30 | ~50 |
| 1.5:1 | 0 | 60 | ~60 | ~20 |
| 3:1 | 0 | 120 | ~75 | <10 |
| 1.5:1 | 25 | 60 | ~50 | ~30 |
Note: These are representative values to illustrate trends. Actual yields may vary based on specific experimental conditions.
Table 2: Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₁₃H₂₀O₄S | 272.36 | 7.78 (d, 2H), 7.34 (d, 2H), 4.01 (t, 2H), 3.62 (t, 2H), 2.44 (s, 3H), 1.68-1.52 (m, 4H), 1.40-1.25 (m, 4H) | 144.7, 133.0, 129.8, 127.9, 70.6, 62.5, 32.5, 28.8, 25.3, 25.2, 21.6 |
| Hexane-1,6-diyl bis(4-methylbenzenesulfonate) | C₂₀H₂₆O₆S₂ | 426.55 | 7.77 (d, 4H), 7.34 (d, 4H), 3.98 (t, 4H), 2.44 (s, 6H), 1.62 (m, 4H), 1.28 (m, 4H) | 144.7, 133.0, 129.8, 127.9, 70.3, 28.6, 25.0, 21.6 |
| 6-Chlorohexyl 4-methylbenzenesulfonate | C₁₃H₁₉ClO₃S | 290.80 | 7.78 (d, 2H), 7.35 (d, 2H), 4.02 (t, 2H), 3.53 (t, 2H), 2.45 (s, 3H), 1.78-1.65 (m, 4H), 1.45-1.35 (m, 4H) | 144.7, 133.0, 129.8, 127.9, 70.5, 45.0, 32.4, 28.7, 26.5, 25.2, 21.6 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,6-hexanediol (e.g., 3.0 g, 25.4 mmol) and anhydrous dichloromethane (DCM, e.g., 50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (e.g., 2.2 mL, 27.9 mmol) to the solution and stir for 10 minutes.
-
Dissolve 4-toluenesulfonyl chloride (e.g., 3.2 g, 16.9 mmol) in anhydrous DCM (e.g., 20 mL).
-
Add the tosyl chloride solution dropwise to the stirred 1,6-hexanediol solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 12-16 hours.
-
Quench the reaction by adding water (e.g., 50 mL).
-
Separate the organic layer, and wash it sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexane) to afford the pure this compound.
Visualizations
Caption: Main reaction and side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 6-Hydroxyhexyl 4-methylbenzenesulfonate by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242) by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase for the purification of 6-Hydroxyhexyl 4-methylbenzenesulfonate?
A1: Silica (B1680970) gel is the most common and effective stationary phase for the purification of tosylated compounds like this compound. Standard flash chromatography grade silica gel (e.g., 230-400 mesh) is a good starting point.
Q2: How do I determine the optimal solvent system (eluent) for the column?
A2: The ideal eluent should provide a good separation of your target compound from impurities. This is best determined by thin-layer chromatography (TLC) beforehand. A good target Rf value for the desired compound on a TLC plate is around 0.25-0.35. For tosylated alcohols, a common starting solvent system is a mixture of hexanes and ethyl acetate (B1210297).
Q3: What are the most common impurities I might encounter?
A3: Common impurities include unreacted 1,6-hexanediol, di-tosylated 1,6-hexanediol, residual tosyl chloride, and pyridine (B92270) or triethylamine (B128534) if used as a base in the reaction.
Q4: How can I visualize the compound on a TLC plate if it's not UV active?
A4: While the tosyl group provides some UV activity, you can also use a potassium permanganate (B83412) stain to visualize the spots on the TLC plate. The alcohol group of the desired product and any unreacted diol will react with the stain.
Q5: Can I reuse the silica gel from the column?
A5: It is generally not recommended to reuse silica gel for column chromatography, as it can be contaminated with residual compounds from the previous purification, leading to poor separation and cross-contamination in subsequent experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound is not moving from the origin (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| The compound has poor solubility in the eluent. | If the compound is not soluble in the eluent, it can be "dry-loaded" onto the column. Dissolve the crude product in a minimal amount of a solvent it is soluble in (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column. | |
| The compound is eluting too quickly (Rf is too high). | The eluent is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of hexanes. |
| Poor separation between the desired product and impurities. | The eluent has the wrong selectivity. | Try a different solvent system. For example, you could try dichloromethane (B109758)/methanol or toluene/ethyl acetate mixtures. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 50:1. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is often the most effective. | |
| The purified product is still impure. | Fractions were collected that contained both the product and impurities. | Collect smaller fractions and analyze each one carefully by TLC before combining them. |
| An impurity is co-eluting with the product. | Optimize the eluent system for better separation, or consider a different purification technique if column chromatography is not effective. | |
| Low yield of the purified product. | The compound may be unstable on silica gel. | Test the stability of your compound on a silica TLC plate before running the column. If it degrades, consider using a different stationary phase like alumina. |
| Some of the product may have been discarded in mixed fractions. | Re-purify the mixed fractions in a separate column chromatography run. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a representative method based on the purification of similar monotosylated diols.
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare a suitable eluent. A common starting point for tosylated alcohols is a mixture of hexanes and ethyl acetate. For this compound, a gradient elution may be effective, starting with a less polar mixture (e.g., 90:10 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexanes:ethyl acetate).
2. Packing the Column:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and level bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent like dichloromethane if necessary.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
Carefully add a small layer of sand on top of the silica bed to prevent disturbance during the addition of more eluent.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or small flasks.
-
If using a gradient elution, gradually increase the polarity of the eluent as the column runs.
-
Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table summarizes representative quantitative data for the purification of a monotosylated diol, which can be used as an estimate for this compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Eluent System | Hexanes:Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 9:1) and increase to a higher polarity (e.g., 7:3). |
| Typical Rf Value | ~0.3 | In a 7:3 Hexanes:Ethyl Acetate system. This is an estimate and should be confirmed by TLC. |
| Typical Yield | 70-85% | This can vary significantly depending on the success of the preceding reaction and the care taken during purification. |
| Expected Purity | >95% | As determined by NMR or GC-MS analysis. |
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: A logical diagram illustrating the troubleshooting decision-making process during column chromatography.
Preventing elimination side reactions with tosylates
Welcome to the technical support center for optimizing reactions involving tosylates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent undesired elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my alcohol conversion to a tosylate a necessary step for substitution reactions?
A1: The hydroxyl group (-OH) of an alcohol is a poor leaving group because its conjugate acid, water (H₂O), has a pKa of about 15.7, making the hydroxide (B78521) ion (HO⁻) a relatively strong base.[1] Nucleophilic substitution reactions require a good leaving group, which is typically the conjugate base of a strong acid.[2] By reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270), the -OH group is converted into a p-toluenesulfonate group (-OTs).[3][4] The tosylate anion is an excellent leaving group because it is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8) and its negative charge is stabilized by resonance.[5][6] This conversion allows substitution reactions to proceed under milder conditions and avoids the strongly acidic environment required to protonate the alcohol into a better leaving group (-OH₂⁺).[5][7]
Q2: What are the primary competing reactions when using tosylates?
A2: When reacting a tosylate with a nucleophile, you will primarily observe a competition between bimolecular substitution (SN2) and bimolecular elimination (E2) pathways.[8][9] In some cases, particularly with tertiary substrates or under solvolytic conditions with weak nucleophiles, unimolecular pathways (SN1 and E1) can also compete.[7][10] The goal is typically to maximize the desired SN2 product while minimizing the formation of the E2 alkene byproduct.
Q3: How does the structure of my substrate (the alkyl tosylate) affect the reaction outcome?
A3: The structure of the substrate is the most critical factor in determining the ratio of substitution to elimination products.
-
Primary (1°) Tosylates: These substrates strongly favor the SN2 pathway due to minimal steric hindrance at the reaction center. E2 elimination is generally a minor pathway unless a very bulky base is used.[10][11]
-
Secondary (2°) Tosylates: This is the most complex case, as both SN2 and E2 reactions are highly competitive. Increased steric hindrance compared to primary substrates slows down the SN2 reaction, making the E2 pathway more viable.[9][10][12]
-
Tertiary (3°) Tosylates: Due to significant steric hindrance, SN2 reactions are not observed. With a strong base, the E2 reaction is the exclusive pathway.[8][13] With a weak nucleophile/base (e.g., in a polar protic solvent), SN1 and E1 reactions will compete.[11]
Q4: What is the difference between a "good nucleophile" and a "strong base," and how does it impact my reaction?
A4: While many strong bases are also strong nucleophiles, their function in a reaction can be controlled to favor either substitution or elimination.
-
Strongly Basic, Sterically Hindered Nucleophiles: Reagents like potassium tert-butoxide (KOtBu) are very strong bases but poor nucleophiles due to their bulk. Their size prevents them from performing a backside attack required for an SN2 reaction, so they preferentially abstract a proton, leading almost exclusively to the E2 product.[13][14]
-
Strongly Basic, Unhindered Nucleophiles: Reagents like hydroxide (HO⁻) or alkoxides (RO⁻) are both strong bases and strong nucleophiles. With secondary substrates, they often lead to a majority of E2 products because elimination becomes kinetically competitive with the sterically more demanding substitution.[9][12]
-
Weakly Basic, Good Nucleophiles: Species like iodide (I⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent nucleophiles but weak bases. These are the ideal choice for promoting SN2 reactions on secondary tosylates while minimizing E2 side reactions.[9][12]
Troubleshooting Guide
Problem: My reaction is yielding a significant amount of the elimination (alkene) product. How can I favor the substitution (SN2) product?
This is a common issue, especially when working with secondary tosylates. The following guide provides actionable steps to increase your yield of the desired substitution product.
Step 1: Analyze Your Reagents and Substrate
The first step is to evaluate the key components of your reaction. The interplay between the substrate, the nucleophile/base, the solvent, and the temperature determines the outcome.
Step 2: Modify Reaction Conditions to Favor SN2
Based on your analysis, implement the following changes to suppress the E2 pathway.
1. Change the Nucleophile/Base
This is often the most effective modification.
-
Issue: You are using a strong, unhindered base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) with a secondary tosylate.
-
Solution: Switch to a weakly basic, but still potent, nucleophile. This minimizes the base-mediated proton abstraction required for E2 while allowing the nucleophilic attack for SN2 to proceed.
2. Lower the Reaction Temperature
Elimination reactions generally have a higher activation energy than substitution reactions and are favored by entropy.
-
Issue: The reaction is being run at elevated temperatures (e.g., reflux).
-
Solution: Lower the temperature significantly. Often, running the reaction at room temperature (20-25 °C) or even 0 °C is sufficient to dramatically reduce the rate of elimination.[15] Monitor the reaction over a longer period to ensure completion.
3. Change the Solvent
The solvent plays a crucial role in nucleophile reactivity.
-
Issue: You are using a polar protic solvent like ethanol (B145695) or water. These solvents can solvate the nucleophile, reducing its reactivity, and may not effectively suppress E2.[16]
-
Solution: Use a polar aprotic solvent. These solvents (e.g., DMSO, DMF, acetone) solvate the counter-ion (like Na⁺) but leave the anionic nucleophile "bare" and highly reactive, which promotes the SN2 pathway.[12][16][17]
Summary of Adjustments to Favor SN2 over E2
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) |
| Substrate | Primary (1°) > Secondary (2°) | Tertiary (3°) > Secondary (2°) |
| Nucleophile/Base | Weakly basic, good nucleophile (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., KOtBu) |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Conditions less critical; base strength dominates. |
| Temperature | Low (e.g., 0 °C to 25 °C) | High (e.g., Reflux) |
Quantitative Impact of Reaction Conditions
The following table summarizes literature data on the competition between substitution and elimination pathways under various conditions.
| Substrate | Reagent | Solvent | Temp (°C) | Substitution Product (%) | Elimination Product (%) | Predominant Pathway |
| Isopropyl bromide | NaOH | Ethanol | 55 | 21[12] | 79[12] | E2 |
| Isopropyl bromide | NaOH | Ethanol/Water (60:40) | 55 | 46[12] | 54[12] | E2/SN2 |
| t-Butyl bromide | - | Ethanol | 25 | 81 (SN1)[15] | 19 (E1)[15] | SN1 |
| 2-Bromobutane | NaOEt | Ethanol | 25 | ~20[12] | >80[12] | E2 |
Key Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Primary or Secondary Alcohol
This procedure converts the alcohol into a tosylate, which is a better leaving group, with retention of stereochemistry at the carbinol carbon.[1][6]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in anhydrous pyridine or dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl, ~1.1-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C. If using DCM as a solvent, add a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (~1.5 eq).[18]
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight. The formation of a salt (pyridinium hydrochloride) is often observed as a precipitate.
-
Workup: Quench the reaction by slowly adding cold water or dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude tosylate can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: General SN2 Reaction with a Tosylate
This procedure aims to displace the tosylate group while minimizing elimination.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the purified tosylate (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or acetone).
-
Nucleophile Addition: Add the desired nucleophile (e.g., NaN₃, NaCN, 1.2-2.0 eq). Ensure the nucleophile is soluble in the chosen solvent.
-
Reaction Conditions: Stir the reaction mixture at a low temperature (start at room temperature or 0 °C). If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied, but be aware this may increase the amount of E2 product.[15] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer thoroughly with water and brine to remove the solvent (DMF/DMSO) and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography, distillation, or recrystallization.
Visualizing Reaction Pathways
The competition between SN2 and E2 is central to understanding and controlling these reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Elimination reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting low yield in reactions involving 6-Hydroxyhexyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242). The information is designed to address common challenges and improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is 6-Hydroxyhexyl 4-methylbenzenesulfonate and what are its primary applications?
A1: this compound is a bifunctional linker molecule. It contains a hydroxyl (-OH) group that can be further derivatized and a tosylate (-OTs) group, which is an excellent leaving group for nucleophilic substitution reactions.[1] This structure makes it a valuable reagent in various fields, including:
-
Drug Development: As a linker to connect different molecular fragments, such as a targeting moiety and a therapeutic agent.
-
Bioconjugation: For attaching molecules to proteins, peptides, or other biomolecules.
-
Material Science: In the synthesis of functionalized polymers and surfaces.
Q2: What is the most common method for synthesizing this compound?
A2: The most common method is the selective mono-tosylation of 1,6-hexanediol (B165255). This reaction involves treating 1,6-hexanediol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Q3: What are the main challenges in synthesizing this compound?
A3: The primary challenge is achieving high selectivity for the mono-tosylated product over the di-tosylated byproduct, hexane-1,6-diyl bis(4-methylbenzenesulfonate). Over-reaction leads to the formation of the di-tosylate, which can be difficult to separate from the desired product and reduces the overall yield of the mono-tosylate. Controlling the stoichiometry and reaction conditions is crucial.
Q4: How can I purify this compound?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel.[2] A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is commonly used to separate the non-polar di-tosylated byproduct, the desired mono-tosylated product, and any unreacted polar 1,6-hexanediol. Some newer, "green" methods aim to achieve purification through extraction and precipitation, avoiding the need for chromatography.[3][4]
Troubleshooting Guide for Low Yield
Low yield is a frequent issue in the synthesis of this compound. The following guide addresses potential causes and provides solutions.
Problem 1: Low Conversion of 1,6-hexanediol
| Possible Cause | Suggested Solution |
| Insufficient Reagent Activity | Ensure the p-toluenesulfonyl chloride (TsCl) is fresh and has been stored under anhydrous conditions. Old or improperly stored TsCl can hydrolyze, reducing its reactivity. |
| Inadequate Base Strength or Solubility | The choice of base is critical. For challenging tosylations, a stronger, non-nucleophilic base may be required. Ensure the base is soluble in the reaction solvent. Consider using bases like triethylamine (B128534) (Et3N), pyridine, or for more difficult reactions, a Hunig's base (N,N-diisopropylethylamine). |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also slow down the reaction rate, leading to incomplete conversion. If conversion is low, consider gradually increasing the reaction temperature while monitoring for the formation of byproducts. |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
Problem 2: Formation of Significant Amounts of Di-tosylated Byproduct
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Use a slight excess of 1,6-hexanediol relative to TsCl (e.g., 1.1 to 1.5 equivalents of the diol) to favor mono-tosylation. |
| Slow Addition of TsCl | Add the TsCl solution dropwise to the solution of 1,6-hexanediol and base at a low temperature (e.g., 0 °C). This maintains a low concentration of TsCl in the reaction mixture, reducing the likelihood of the initially formed mono-tosylate reacting further. |
| Use of a Catalyst for Regioselectivity | The use of a catalyst, such as dibutyltin (B87310) oxide (Bu2SnO), has been shown to significantly improve the regioselectivity of mono-tosylation of diols, even at very low concentrations (e.g., 0.1 mol%).[5][6][7] This catalytic approach can lead to higher yields of the desired mono-tosylated product. |
Problem 3: Product Degradation or Side Reactions
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures can promote side reactions, such as elimination or further substitution of the tosylate group. Maintain a controlled, low temperature, especially during the addition of TsCl. |
| Presence of Water | Water can hydrolyze TsCl and the tosylate product. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Nucleophilic Base | If using a base that is also nucleophilic (e.g., pyridine), it can potentially react with the tosylate product. Consider using a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine. |
Data Presentation: Impact of Reaction Conditions on Mono-tosylation Yield
The following table summarizes the impact of different bases and the use of a catalyst on the yield and selectivity of mono-tosylation reactions for diols, based on data for analogous substrates. This data can guide the optimization of the synthesis of this compound.
| Diol Substrate | Base | Catalyst (mol%) | Conversion (%) | Mono-tosylate Yield (%) | Di-tosylate Byproduct (%) | Reference |
| Vicinal Diol | Triethylamine | None | Low | - | - | [5] |
| Vicinal Diol | Triethylamine | Bu2SnO (2) | High | High | Low | [7] |
| Vicinal Diol | i-Pr2NEt | Bu2SnO (0.1) | >95 | ~80 (estimated) | <5 | [6] |
| Vicinal Diol | i-Pr2NEt | Sn-acetal (0.001) | >99 | >98 | <1 | [6] |
Note: The yields are for analogous vicinal diols as specific data for 1,6-hexanediol under these exact conditions was not available in the cited literature. These results, however, demonstrate the significant improvement in selectivity and yield when using a tin-based catalyst.
Experimental Protocols
Key Experiment: Synthesis of this compound via Catalytic Mono-tosylation
This protocol is a generalized procedure based on methods for regioselective mono-tosylation of diols.[5][6]
Materials:
-
1,6-hexanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
N,N-diisopropylethylamine (i-Pr2NEt, Hunig's base)
-
Toluene (B28343), anhydrous
-
1N Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1,6-hexanediol (1.2 eq.) and the tin catalyst (e.g., 2,2-dibutyl-[2][5][6]dioxastannolane, 0.001 to 0.1 mol%) in anhydrous toluene.
-
Addition of Base and TsCl: Stir the mixture at room temperature for 1 hour. Add N,N-diisopropylethylamine (1.1 eq.) and stir for another 5 minutes. Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.0 eq.) in anhydrous toluene and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, add 1N HCl to the reaction mixture and stir vigorously. The pH of the aqueous phase should be between 1 and 2. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the di-tosylate, mono-tosylate, and unreacted diol.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. This compound, 75351-33-6 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research [jchemlett.com]
- 4. jchemlett.com [jchemlett.com]
- 5. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 6. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 7. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
Technical Support Center: Purification of Tosylation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess p-toluenesulfonyl chloride (TsCl) and related byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove excess tosyl chloride?
A1: The most common initial step is an aqueous workup, also known as quenching.[1] This involves adding an aqueous solution, often basic, to the reaction mixture. Excess TsCl is hydrolyzed by water to form the water-soluble p-toluenesulfonic acid (TsOH). Using a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) neutralizes the TsOH, converting it into its corresponding salt, which is easily removed in the aqueous phase during a liquid-liquid extraction.[1]
Q2: How can I remove p-toluenesulfonic acid (TsOH) that has formed during the reaction or workup?
A2: p-Toluenesulfonic acid is highly water-soluble, especially when deprotonated. The most effective removal method is to wash the organic layer of your reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] This deprotonates the sulfonic acid, forming a salt that is readily extracted into the aqueous layer.
Q3: My product is sensitive to water and/or basic conditions. What are my options?
A3: For sensitive substrates, non-aqueous methods are preferable.
-
Scavenger Resins: Solid-phase scavengers, such as amine-functionalized silica (B1680970) gel (Si-NH₂), are highly effective.[1] These resins react selectively with the excess TsCl. The resulting polymer-bound byproduct is then simply removed by filtration, avoiding an aqueous workup entirely.[1]
-
Cellulosic Materials: A green and gentle method involves adding cellulosic materials like standard filter paper to the reaction mixture.[2] The hydroxyl groups on the cellulose (B213188) react with the excess TsCl, which can then be removed by filtration. This process can be accelerated with sonication.[1][2]
Q4: My product and the tosyl byproducts have very similar polarities, making column chromatography difficult. What should I do?
A4: This is a common challenge. Consider these alternatives to standard silica gel chromatography:
-
Recrystallization: If your product is a solid, recrystallization can be an excellent purification method. The key is to find a solvent system where your product has high solubility at an elevated temperature but low solubility when cooled, while the tosyl impurities remain in solution.[1]
-
Quenching to a More Polar Byproduct: You can quench the excess TsCl with a reagent that converts it into a significantly more polar compound. For example, adding a small, polar amine like ethanolamine (B43304) will form a water-soluble sulfonamide, which can be easily removed by an aqueous wash.[3]
-
Alternative Chromatography: Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica, where the elution order and separation may be different.[1]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution(s) |
| Persistent TsCl in Product after Aqueous Workup | Insufficient quenching time or reagent; TsCl hydrolysis is slow. | 1. Increase the stirring time after adding the aqueous base. 2. Quench with a more reactive nucleophile like a simple amine or ethanolamine to form a sulfonamide, which may be easier to separate.[1][3] 3. Use a scavenger resin for more complete and selective removal.[1] |
| Emulsion Forms During Extraction | High concentration of salts or polar compounds at the interface. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. 2. Filter the entire mixture through a pad of Celite. 3. Allow the mixture to stand for an extended period without agitation. |
| Product Co-elutes with TsCl During Chromatography | Similar polarity of the product and TsCl. | 1. Adjust the solvent system for your column (e.g., switch to a different solvent system like toluene/acetone). 2. Quench the TsCl into a more polar derivative (e.g., tosyl-amide) before chromatography.[4] 3. Attempt recrystallization if the product is a solid.[1] |
| Low Product Yield After Purification | Product loss during aqueous extractions or recrystallization. | 1. Minimize the number of aqueous washes. 2. Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product. 3. For recrystallization, ensure you are using a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation. Placing the filtrate in a freezer may yield a second crop of crystals. |
Comparison of Removal Methods
| Method | Principle | Typical Parameters | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (Base) | Converts TsCl and TsOH into a water-soluble salt.[1] | Stir with sat. NaHCO₃ for 15-30 min. | Fast, inexpensive, scalable, removes large quantities of impurities. | Product must be stable to basic conditions; emulsions can form. | Removing TsOH and large excesses of TsCl from base-stable products. |
| Scavenger Resins | Covalent binding of TsCl to a solid support, followed by filtration. | 2-4 equivalents of resin relative to excess TsCl; stir for 1-24 hours.[1] | High selectivity, simple filtration-based removal, ideal for sensitive substrates. | Higher cost, requires stoichiometric amounts, may require extended reaction time. | Removing small to moderate amounts of excess TsCl from sensitive or high-value products. |
| Cellulose (Filter Paper) | Reacts with excess TsCl via the hydroxyl groups on cellulose.[2] | Sonication for 1 hour in the presence of filter paper and pyridine.[2] | Inexpensive, environmentally friendly, simple filtration removal. | May be slower than other methods; primarily for TsCl removal. | A simple and "green" method to remove excess TsCl when other methods are not ideal. |
| Recrystallization | Differential solubility of the product and impurities in a given solvent system.[1] | Solvent selection is key (e.g., ethanol, isopropanol, ethyl acetate/hexanes).[1] | Can provide very high purity product in a single step. | Product must be a solid, requires finding a suitable solvent system, can lead to yield loss. | Purifying solid products from all types of tosyl-containing impurities. |
| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | TsCl has a high Rf in ethyl acetate/hexanes systems.[5] | Widely applicable to many compound types (oils and solids), can separate complex mixtures. | Can be time-consuming, requires large volumes of solvent, potential for product loss on the column. | Cases where impurities and product are not easily separated by other means. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for TsCl and TsOH Removal
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature (or 0 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring.
-
Extraction: If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), transfer the mixture to a separatory funnel. If a water-miscible solvent was used (e.g., THF, acetonitrile), add an immiscible organic solvent to extract the product.
-
Washing: Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer. Wash the organic layer again with fresh NaHCO₃ solution, followed by a wash with brine.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Removal of Excess TsCl with a Scavenger Resin
-
Resin Selection: Choose an appropriate scavenger resin, such as an amine-functionalized silica gel.
-
Addition: To the completed reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the estimated excess TsCl).[1]
-
Agitation: Stir or shake the resulting slurry at room temperature. The required time can vary from 1 to 24 hours.[1] Monitor the disappearance of the TsCl spot by TLC.
-
Filtration: Once the TsCl is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Rinsing and Concentration: Rinse the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of TsCl.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your desired product is soluble at high temperatures but poorly soluble at low temperatures, while the tosyl impurities remain soluble at low temperatures.[1] Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[1]
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture until the product fully dissolves. Add more solvent in small portions if needed to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or freezer.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for Aqueous Workup and Extraction.
Caption: Workflow for Scavenger Resin Purification.
Caption: Workflow for Purification by Recrystallization.
References
Stability of 6-Hydroxyhexyl 4-methylbenzenesulfonate under acidic and basic conditions
Technical Support Center: 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242)
Welcome to the technical support center for 6-Hydroxyhexyl 4-methylbenzenesulfonate. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a tosylate ester. Generally, tosylates are stable compounds under neutral conditions and can be isolated and stored. However, their stability is compromised under strongly acidic or basic conditions, leading to degradation. The tosylate group is an excellent leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, the primary alcohol group can be protonated, but the tosylate group itself is relatively stable to acid-catalyzed hydrolysis. However, strong acids can promote side reactions, and the presence of nucleophiles can lead to substitution. It is generally advisable to use tosylates in neutral or mildly basic conditions to avoid complications from strongly acidic environments.[1][2]
Q3: What happens to this compound under basic conditions?
Under basic conditions, this compound is susceptible to two primary reaction pathways:
-
Nucleophilic Substitution (SN2): A strong nucleophile can attack the carbon atom attached to the tosylate group, displacing the tosylate anion.
-
Elimination (E2): A strong, sterically hindered base can promote an elimination reaction, leading to the formation of an alkene.
The free hydroxyl group can also be deprotonated by a strong base.
Q4: What are the expected degradation products of this compound under hydrolytic conditions?
Under forced hydrolytic conditions (e.g., strong acid or base at elevated temperatures), the primary degradation products would be 1,6-hexanediol (B165255) and p-toluenesulfonic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in a substitution reaction | 1. Poor Nucleophile: The incoming nucleophile is not strong enough. 2. Steric Hindrance: The reaction conditions favor elimination over substitution. 3. Hydrolysis of the tosylate: Presence of water in the reaction mixture. | 1. Use a stronger, less sterically hindered nucleophile. 2. Use a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2 reactions. Lower the reaction temperature. 3. Ensure all reagents and solvents are anhydrous. |
| Formation of an unexpected alkene byproduct | Elimination Reaction (E2): The base used is too strong or sterically hindered, or the reaction temperature is too high. | Use a less sterically hindered base or a weaker base if compatible with the reaction. Run the reaction at a lower temperature. |
| Compound degrades upon storage | Presence of acidic or basic impurities: Trace amounts of acid or base can catalyze degradation over time. | Purify the compound thoroughly before storage. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. |
| Inconsistent reaction results | Variability in reagent quality: The purity of this compound or other reagents may vary between batches. | Characterize all starting materials before use. Use reagents from a reliable source. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for reacting this compound with a nucleophile.
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1 equivalent).
-
Solvent and Nucleophile Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO). Add the nucleophile (1.1 to 1.5 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Stability Test Under Acidic/Basic Conditions
This protocol provides a framework for testing the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffer solutions with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Incubation: Add a known volume of the stock solution to each buffer solution to a final concentration of, for example, 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC with UV detection, to quantify the amount of remaining this compound.
-
Data Analysis: Plot the concentration of the compound against time for each pH to determine the degradation rate.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound based on general chemical principles for tosylates.
| Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) |
| pH 2 (0.01 M HCl) | 40 | 24 | < 5% |
| pH 7 (Phosphate Buffer) | 40 | 24 | < 1% |
| pH 12 (0.01 M NaOH) | 40 | 24 | 10 - 20% |
| Strong Base (1 M NaOH) | 80 | 6 | > 90% |
Visualizations
Caption: Reaction pathways of this compound.
Caption: Workflow for stability testing.
References
Technical Support Center: Optimizing Polymer Functionalization with 6-Hydroxyhexyl 4-methylbenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of polymer functionalization with 6-Hydroxyhexyl 4-methylbenzenesulfonate.
Troubleshooting Guide
This guide addresses common issues encountered during the tosylation of hydroxyl-terminated polymers.
Question: Why is the yield of my tosylated polymer consistently low?
Answer:
Low yields in polymer tosylation can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary aspects to investigate:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to:
-
Insufficient Reagent Excess: An inadequate excess of tosyl chloride (TsCl) can lead to incomplete conversion of the hydroxyl groups.[1][2]
-
Short Reaction Time: Polymer reactions can be slower than small molecule reactions. Ensure sufficient time is allowed for the reaction to proceed to completion.[1][2]
-
Low Temperature: While the reaction is typically run at room temperature, gentle heating might be necessary for less reactive or sterically hindered hydroxyl groups. However, be cautious as higher temperatures can promote side reactions.[3][4]
-
-
Reagent Degradation:
-
Tosyl Chloride Quality: Tosyl chloride is sensitive to moisture and can degrade over time. Using old or improperly stored TsCl can significantly reduce yields.[4][5] It is recommended to use freshly recrystallized or newly purchased tosyl chloride for best results.[4]
-
Solvent Purity: The presence of water in the solvent will consume tosyl chloride, reducing the amount available to react with the polymer. Ensure all solvents are anhydrous.[4]
-
-
Side Reactions: Competing reactions can consume the starting material or the desired product. A common side reaction is the conversion of the tosylate to a chloride, especially in the presence of excess triethylamine (B128534) (TEA).[1][2][6][7]
-
Steric Hindrance: The hydroxyl groups on the polymer may be sterically hindered, making them less accessible to the bulky tosyl group.[1][4] In such cases, longer reaction times, a larger excess of reagents, or a more potent catalyst may be required.
Question: I am observing a significant amount of a chlorinated polymer byproduct. What is causing this and how can I prevent it?
Answer:
The formation of a chlorinated polymer is a well-documented side reaction in tosylation, particularly when using triethylamine (TEA) as a base.[1][2][6] The mechanism involves the reaction of the initially formed tosylate group with chloride ions generated from the reaction of tosyl chloride with the alcohol in the presence of TEA.[1][2]
To minimize or prevent the formation of the chlorinated byproduct:
-
Optimize the Amount of Triethylamine (TEA): Systematic studies have shown that the amount of TEA is a critical factor.[1][2][6] Using a large excess of TEA can promote the formation of the chloride byproduct. Reducing the equivalents of TEA can suppress this side reaction.[1][6]
-
Choice of Base: Consider using a different base. While TEA is common, other bases like pyridine (B92270) can be used, although they may be less effective in promoting the primary reaction.[1][8]
-
Choice of Catalyst: The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or 1-methylimidazole (B24206) (1-MI) can improve the rate of the desired tosylation reaction, potentially outcompeting the side reaction.[1][6] Studies have shown that 1-MI can be a highly efficient catalyst, leading to high tosylation yields with minimal chlorination.[1][2]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Inert solvents like dichloromethane (B109758) (DCM) are generally preferred for tosylation.[1][7] Polar aprotic solvents such as dimethylformamide (DMF) have been shown to favor the formation of the chlorinated product.[7]
-
Control Reaction Time: The conversion of the tosylate to the chloride can be time-dependent. Monitor the reaction progress and stop it once the desired level of tosylation is achieved to prevent further conversion to the chloride byproduct.[1][2]
Question: How can I effectively purify my tosylated polymer?
Answer:
Purification is crucial to remove unreacted tosyl chloride, the base, and any salt byproducts.
-
Precipitation: The most common method for purifying polymers is precipitation.[1][9] The reaction mixture is typically concentrated and then poured into a large excess of a non-solvent for the polymer, such as methanol (B129727).[1][9] This causes the polymer to precipitate while the impurities remain in solution. The process can be repeated to improve purity.
-
Washing: After precipitation, the polymer should be thoroughly washed with the non-solvent to remove any remaining impurities.[1][9]
-
Quenching Excess Tosyl Chloride: Before precipitation, excess tosyl chloride can be quenched by adding a small amount of water or a simple amine.[10] Another reported method is to react the excess tosyl chloride with cellulosic material, like filter paper, which can then be removed by filtration.[11]
-
Aqueous Workup: An aqueous acidic workup can be used to remove basic impurities like pyridine or triethylamine.[3] The organic layer containing the polymer is then separated, dried, and the polymer is isolated by precipitation.
Question: My NMR analysis shows incomplete conversion of the hydroxyl groups. What steps should I take?
Answer:
Incomplete conversion is a common issue. To address this:
-
Increase Reagent Stoichiometry: Increase the molar ratio of tosyl chloride to the polymer's hydroxyl groups. A 10-fold excess of TsCl has been shown to be effective in some systems.[1]
-
Optimize Catalyst Concentration: Ensure an adequate amount of catalyst (e.g., DMAP or 1-MI) is used. Typically, 2 equivalents of catalyst can be effective.[1]
-
Extend Reaction Time: Allow the reaction to proceed for a longer period. Monitoring the reaction by taking aliquots at different time points and analyzing them by NMR can help determine the optimal reaction time.[1][9]
-
Re-evaluate Reagent Purity: As mentioned earlier, the purity of tosyl chloride and the dryness of the solvent are critical for achieving high conversion.[4]
Frequently Asked Questions (FAQs)
What is the role of each reagent in the tosylation reaction?
-
Polymer with Hydroxyl Groups (e.g., containing 6-Hydroxyhexyl groups): This is the substrate that will be functionalized.
-
p-Toluenesulfonyl Chloride (TsCl): This is the tosylating agent that reacts with the hydroxyl groups to form the tosylate ester.[12]
-
Base (e.g., Triethylamine (TEA), Pyridine): The base is used to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[1][9]
-
Catalyst (e.g., 4-Dimethylaminopyridine (DMAP), 1-Methylimidazole (1-MI)): A nucleophilic catalyst is often added to accelerate the reaction between the alcohol and tosyl chloride.[1][9]
What is the advantage of converting a hydroxyl group to a tosylate group?
The hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions.[12] By converting it to a tosylate group (-OTs), it becomes an excellent leaving group, facilitating subsequent reactions to introduce other functional groups.[12][13]
How can I characterize the final tosylated polymer?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for characterizing the tosylated polymer.[1] By comparing the ¹H NMR spectra of the starting polymer and the final product, you can determine the degree of functionalization by observing the appearance of new signals corresponding to the tosyl group's aromatic protons and the disappearance or shift of the signals corresponding to the protons adjacent to the original hydroxyl group.
What are the optimal reaction conditions for tosylation?
The optimal conditions are highly dependent on the specific polymer being used. However, a general starting point based on literature for the tosylation of hydroxyl-terminated polyisobutylene (B167198) is:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Reagents (molar equivalents relative to polymer hydroxyl groups):
-
Reaction Time: 20-24 hours[1]
It is crucial to perform small-scale optimization experiments to determine the best conditions for your specific polymer system.[14]
Data Presentation
Table 1: Effect of Reaction Conditions on the Tosylation of Hydroxyl-Terminated Polyisobutylene (PIB-OH) [1][2]
| Entry | TsCl (eq.) | Catalyst (eq.) | Base (TEA) (eq.) | Time (h) | Conversion of -OH (%) | Tosylate End-group (%) | Chloride End-group (%) |
| 1 | 10 | DMAP (2) | 10 | 4.5 | 100 | 90 | 10 |
| 2 | 10 | DMAP (2) | 10 | 24 | 100 | 70 | 30 |
| 3 | 10 | DMAP (2) | 5 | 20 | 100 | 89 | 6 |
| 4 | 10 | 1-MI (3) | 3 | 20 | 100 | 97 | 3 |
| 5 | 10 | 1-MI (3) | 5 | 20 | 100 | 92 | 8 |
Data adapted from a study on allyl-terminated polyisobutylene (PIBall-OH). Conditions may need to be optimized for other polymer systems.
Experimental Protocols
General Protocol for the Tosylation of a Hydroxyl-Terminated Polymer
This protocol is a general guideline and may require optimization for your specific polymer.
Materials:
-
Hydroxyl-terminated polymer
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
1-Methylimidazole (1-MI)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for precipitation)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere.
-
Dissolution: Dissolve the hydroxyl-terminated polymer in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Base and Catalyst: To the stirring polymer solution, add the calculated amount of triethylamine (TEA) followed by the 1-methylimidazole (1-MI) catalyst.
-
Addition of Tosylating Agent: Dissolve the required amount of tosyl chloride (TsCl) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture using a dropping funnel. An ice bath can be used to control any initial exotherm.[9]
-
Reaction: Allow the reaction to stir at room temperature for the desired amount of time (e.g., 20-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them via TLC or NMR if possible.
-
Work-up:
-
Quench any remaining tosyl chloride by adding a small amount of methanol and stirring for 30 minutes.[9]
-
Reduce the solvent volume under reduced pressure.
-
-
Purification:
-
Slowly pour the concentrated reaction mixture into a large excess (at least 10-fold volume) of cold, stirring methanol to precipitate the polymer.[1][9]
-
Isolate the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with fresh methanol to remove any remaining impurities.[1][9]
-
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.[1][9]
-
Characterization: Characterize the final product using ¹H NMR to confirm the presence of the tosylate groups and determine the degree of functionalization.
Mandatory Visualization
Caption: Experimental workflow for polymer tosylation.
References
- 1. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. addi.ehu.es [addi.ehu.es]
- 8. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jchemlett.com [jchemlett.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Scale-up Synthesis of 6-Hydroxyhexyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis, focusing on the selective monotosylation of 1,6-hexanediol (B165255).
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired mono-tosylated product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing on a larger scale. - Degradation of the product during work-up. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature; for exothermic reactions, ensure adequate cooling. - Use appropriate stirring equipment (e.g., overhead stirrer) for effective mixing in larger reactors. - Perform work-up at lower temperatures and avoid prolonged exposure to acidic or basic conditions. |
| High percentage of di-tosylated byproduct | - Molar ratio of tosyl chloride to 1,6-hexanediol is too high. - Rapid addition of tosyl chloride. - Reaction temperature is too high, increasing the rate of the second tosylation. | - Use a molar ratio of 1,6-hexanediol to tosyl chloride greater than 1:1 (e.g., 1.2:1 to 2:1). - Add the tosyl chloride solution dropwise or via a syringe pump over an extended period. - Maintain a low reaction temperature (e.g., 0 °C to room temperature). |
| Formation of 6-chlorohexyl 4-methylbenzenesulfonate byproduct | - The tosylate is a good leaving group and can be displaced by chloride ions. - The base used (e.g., triethylamine) forms a hydrochloride salt, which can be a source of chloride ions. | - Use a non-chloride containing base, such as pyridine (B92270) or a hindered amine. - If triethylamine (B128534) is used, ensure anhydrous conditions to minimize the dissociation of the hydrochloride salt. - Quench the reaction carefully to minimize the contact time with chloride ions. |
| Difficulties in purifying the product | - Similar polarities of the mono-tosylated product, di-tosylated byproduct, and unreacted 1,6-hexanediol. - The product is an oil or a low-melting solid, making crystallization challenging. | - Optimize column chromatography conditions (e.g., gradient elution) for better separation. - Attempt crystallization from a different solvent system or use a co-solvent. Seeding with a small crystal of the pure product may help. - For large-scale purification, consider alternative methods like preparative HPLC if feasible. |
| Thermal instability of the product during purification | - Tosylated compounds can be thermally labile and may decompose upon heating. | - Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature). - Distillation is generally not recommended for the purification of this compound due to the risk of decomposition and potential for explosion.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of 1,6-hexanediol to tosyl chloride for selective monotosylation?
A1: To favor the formation of the mono-tosylated product, it is recommended to use an excess of 1,6-hexanediol. A molar ratio of 1,6-hexanediol to tosyl chloride in the range of 1.2:1 to 2:1 is a good starting point. The optimal ratio may need to be determined empirically for your specific scale and reaction conditions. Using a large excess of the diol can significantly improve the selectivity towards monotosylation.[2]
Q2: What are the best reaction conditions to minimize the formation of the di-tosylated byproduct?
A2: To minimize the formation of the di-tosylated byproduct, the following conditions are recommended:
-
Low Temperature: Perform the reaction at a reduced temperature, typically between 0 °C and room temperature. This helps to control the reaction rate and favors the mono-substitution.[2]
-
Slow Addition of Tosyl Chloride: Add the tosyl chloride solution slowly to the reaction mixture containing 1,6-hexanediol and a base. This maintains a low concentration of the tosylating agent, reducing the likelihood of the second hydroxyl group reacting.[2]
-
Choice of Base: A mild, non-nucleophilic base such as pyridine is often used. The base neutralizes the HCl formed during the reaction.[3]
Q3: How can I effectively remove the unreacted 1,6-hexanediol and the di-tosylated byproduct during work-up and purification?
A3:
-
Work-up: After the reaction is complete, a common work-up procedure involves washing the organic layer with water to remove the excess 1,6-hexanediol and the salt of the base.
-
Purification:
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for separating the mono-tosylated product from the di-tosylated byproduct and any remaining starting material. A gradient elution with a solvent system like hexane (B92381)/ethyl acetate (B1210297) is typically effective.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method for larger scales. Finding a suitable solvent system is key. Toluene has been reported for recrystallizing similar compounds.[3]
-
Extraction and Precipitation: For a non-chromatographic approach, extraction followed by precipitation can be employed. The crude product can be extracted into an organic solvent, and then precipitated by adding a non-polar solvent like hexane.[4]
-
Q4: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?
A4:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction by observing the disappearance of the starting material (1,6-hexanediol) and the appearance of the product spots.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique for monitoring the reaction and determining the purity of the final product. A reverse-phase column with a mobile phase of acetonitrile (B52724) and water is often suitable for separating the starting material, mono-tosylated product, and di-tosylated byproduct.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and assessing its purity. The presence of signals corresponding to the tosyl group and the hexyl chain, as well as the integration of the protons, will confirm the identity and purity of the compound.
Q5: Are there any specific safety precautions to consider during the scale-up synthesis of 6-Hydroxyhexyl 4-methylbenzenesulfonate?
A5: Yes, several safety precautions are crucial:
-
Tosyl Chloride Handling: Tosyl chloride is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2]
-
Exothermic Reaction: The reaction can be exothermic, especially on a larger scale. It is important to have an adequate cooling system in place and to add reagents slowly to control the temperature.
-
Product Stability: As mentioned earlier, tosylated compounds can be thermally unstable. Avoid high temperatures during purification. Distillation should be avoided.[1]
Experimental Protocols
Scale-up Synthesis of this compound
This protocol is a representative example for a multi-gram scale synthesis, focusing on achieving high selectivity for the mono-tosylated product.
Materials:
-
1,6-Hexanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
Procedure:
-
Reaction Setup: In a clean and dry three-neck round-bottom flask, dissolve 1,6-hexanediol (e.g., 1.5 equivalents) in anhydrous dichloromethane and anhydrous pyridine (e.g., 2.0 equivalents) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath with constant stirring.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled 1,6-hexanediol solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the tosyl chloride spot is no longer visible.
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and add more dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired mono-tosylated product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a colorless oil or a white solid.
-
Data Presentation
Table 1: Representative Yields and Product Ratios under Different Reaction Conditions
| 1,6-Hexanediol : TsCl Ratio | Temperature (°C) | Addition Time (h) | Mono-tosylate Yield (%) | Di-tosylate Byproduct (%) |
| 1.2 : 1 | 0 | 1 | ~60-70 | ~15-25 |
| 1.5 : 1 | 0 | 2 | ~75-85 | ~5-15 |
| 2.0 : 1 | Room Temp | 1 | ~50-60 | ~20-30 |
| 2.0 : 1 | 0 | 2 | ~80-90 | < 5 |
Note: These are estimated values based on literature for similar reactions and may vary depending on the specific experimental setup and scale.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Caption: Reaction pathway showing the formation of product and byproducts.
References
- 1. US8962894B2 - Process for preparing 1, 6-hexanediol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 4. jchemlett.com [jchemlett.com]
- 5. Separation of 1,6-Hexanediol dimethacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Minimizing the formation of impurities during the tosylation of 1,6-hexanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the tosylation of 1,6-hexanediol (B165255). Our aim is to help you minimize the formation of common impurities and optimize the yield of the desired product, hexane-1,6-diyl bis(4-methylbenzenesulfonate).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I might encounter during the tosylation of 1,6-hexanediol?
A1: The main impurities include:
-
Hexane-1,6-diyl mono(4-methylbenzenesulfonate): The product of incomplete reaction where only one of the hydroxyl groups is tosylated.
-
1-Chloro-6-tosyloxyhexane and 1,6-dichlorohexane: These chlorinated byproducts can form when the chloride ion, present from tosyl chloride and the hydrochloride salt of the amine base, displaces the tosylate group in a nucleophilic substitution reaction.[1][2]
-
Oxepane (B1206615): Intramolecular cyclization of the monotosylated intermediate can lead to the formation of this seven-membered cyclic ether.
-
Unreacted 1,6-hexanediol and excess p-toluenesulfonyl chloride (TsCl).
Q2: How does the choice of base affect the reaction?
A2: The base plays a crucial role in scavenging the HCl produced during the reaction. Pyridine (B92270) is a commonly used base that also acts as a solvent and can catalyze the reaction.[3][4] Tertiary amines like triethylamine (B128534) (TEA) are also frequently used. The choice of base can influence the reaction rate and the formation of byproducts. A slight excess of the base is typically used to ensure complete neutralization of HCl.
Q3: What is the optimal temperature for the tosylation of 1,6-hexanediol?
A3: The reaction is typically carried out at low temperatures, often starting at 0°C, and then allowing it to slowly warm to room temperature.[2][5] Lower temperatures help to control the exothermic nature of the reaction and can minimize the formation of side products, particularly the chlorinated impurities, by reducing the rate of the competing nucleophilic substitution by chloride ions.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (1,6-hexanediol), you can observe the disappearance of the starting material and the appearance of the product spots (ditosylate, monotosylate, etc.). A suitable eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), can be used to achieve good separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired ditosylate | Incomplete reaction. | - Increase the reaction time. - Ensure at least two equivalents of tosyl chloride and base are used. - Check the purity of your reagents. |
| Significant amount of monotosylate remaining | Insufficient amount of tosyl chloride or base. | - Use a slight excess (e.g., 2.2-2.4 equivalents) of tosyl chloride and base. - Ensure slow, portion-wise addition of tosyl chloride to the diol solution to maintain a consistent concentration. |
| Formation of chlorinated byproducts (1-chloro-6-tosyloxyhexane, 1,6-dichlorohexane) | Nucleophilic substitution of the tosylate by chloride ions.[1][2] | - Maintain a low reaction temperature (0°C to room temperature). - Consider using a non-chloride containing sulfonylating agent if this is a persistent issue. - Minimize the reaction time once the starting material is consumed. |
| Presence of oxepane (cyclic ether) | Intramolecular cyclization of the monotosylate intermediate. | - Maintain a low reaction temperature. - Ensure the base is added promptly to neutralize the generated acid, as acidic conditions can promote cyclization. |
| Difficulty in purifying the product | Presence of multiple closely-eluting impurities. | - Use flash column chromatography with a shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate) for purification. - Recrystallization from a suitable solvent (e.g., methanol (B129727), ethanol) can also be an effective purification method. |
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative)
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Expected Outcome |
| Temperature | 0°C to Room Temperature | 50°C | Lower temperatures favor the desired ditosylate and minimize chlorinated byproducts and cyclization.[2] |
| TsCl Addition | Slow, portion-wise | Rapid, single addition | Slow addition helps to control the reaction rate and can improve the yield of the ditosylate over the monotosylate.[5] |
| Base | Pyridine | Triethylamine | Pyridine can act as both a base and a catalyst. The choice can affect reaction kinetics and byproduct formation. |
| Reaction Time | Monitored by TLC | Fixed, arbitrary time | Monitoring ensures the reaction goes to completion without allowing for excessive side reactions. |
Experimental Protocols
Optimized Protocol for the Ditosylation of 1,6-Hexanediol
This protocol is designed to maximize the yield of hexane-1,6-diyl bis(4-methylbenzenesulfonate) while minimizing common impurities.
Materials:
-
1,6-Hexanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,6-hexanediol (1.0 eq.) in anhydrous pyridine (acting as both solvent and base). Cool the solution to 0°C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (2.2 eq.) to the cooled solution in small portions over 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for another hour, and then let it slowly warm to room temperature. Continue to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting 1,6-hexanediol is no longer visible.
-
Work-up:
-
Pour the reaction mixture into cold 1 M HCl to neutralize the excess pyridine.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure hexane-1,6-diyl bis(4-methylbenzenesulfonate). Alternatively, recrystallization from a suitable solvent like methanol can be attempted.
Visualizations
Caption: Reaction pathway for the tosylation of 1,6-hexanediol.
Caption: Troubleshooting workflow for tosylation of 1,6-hexanediol.
References
Validation & Comparative
Comparative Guide to Purity Determination of 6-Hydroxyhexyl 4-methylbenzenesulfonate: HPLC, GC-MS, and qNMR Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242) is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound.
1. Overview of Analytical Techniques
The purity of 6-Hydroxyhexyl 4-methylbenzenesulfonate can be assessed using several analytical techniques, each with distinct advantages and limitations. HPLC is a widely used method for its versatility and applicability to a broad range of non-volatile and thermally labile compounds.[1] GC-MS is suitable for volatile and thermally stable compounds and offers high sensitivity and structural information.[2][3] qNMR provides a primary ratio method for quantification without the need for a specific reference standard of the analyte, offering detailed structural information about the analyte and any impurities present.[4][5][6]
2. Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the nature of the impurities, the required level of sensitivity, and the desired quantitative accuracy.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[7][8] | Separation of volatile compounds in the gas phase followed by mass-based detection and identification.[2] | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[4][9] |
| Typical Sample | Non-volatile, thermally stable or labile compounds soluble in the mobile phase. | Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[10] | Soluble compounds in a deuterated solvent.[4] |
| Information Provided | Retention time, peak purity (with DAD), and quantification against a reference standard. | Retention time, mass spectrum for structural elucidation, and quantification.[2] | Absolute or relative quantification, detailed structural information of the analyte and impurities.[6] |
| Key Advantages | - Wide applicability- High precision and accuracy- Robust and reliable methodology[11] | - High sensitivity and selectivity- Provides structural information- Excellent for volatile impurities[2] | - Primary analytical method (no need for identical reference standard)- Non-destructive- Provides unambiguous structural information[5][12] |
| Key Limitations | - Requires a reference standard for quantification- UV detector response varies between compounds- May not detect non-chromophoric impurities | - Not suitable for non-volatile or thermally labile compounds- Derivatization can be complex and introduce errors[10] | - Lower sensitivity than chromatographic methods- Requires more expensive instrumentation- Potential for signal overlap in complex mixtures |
| Potential for this compound | Excellent for separating the main compound from non-volatile impurities like starting materials and by-products. | Suitable for volatile impurities (e.g., residual solvents). The main compound might require derivatization due to its relatively high boiling point. | Excellent for absolute purity determination and characterization of unknown impurities. |
Table 1. High-level comparison of HPLC, GC-MS, and qNMR for purity determination.
3. HPLC Method for Purity Determination of this compound
A reverse-phase HPLC method with UV detection is a robust approach for the purity analysis of this compound, leveraging the aromatic tosyl group for UV detection.
3.1. Potential Impurities
The synthesis of this compound typically involves the reaction of 1,6-hexanediol (B165255) with p-toluenesulfonyl chloride. Potential impurities that this HPLC method can separate include:
-
1,6-Hexanediol: Unreacted starting material.
-
p-Toluenesulfonyl chloride: Unreacted starting material (will likely hydrolyze to p-toluenesulfonic acid).
-
1,6-Bis(p-toluenesulfonyloxy)hexane: A common di-substituted by-product.
-
p-Toluenesulfonic acid: A hydrolysis product of the starting material.
3.2. Experimental Protocol: HPLC Analysis
This protocol is a representative method based on common practices for analyzing sulfonate esters.[11][13]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with a UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[16][17] |
| Gradient | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[18] |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in acetonitrile (B52724) to a concentration of approximately 1 mg/mL. |
Table 2. HPLC method parameters for the purity analysis of this compound.
4. Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
The choice of analytical method for determining the purity of this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a robust and versatile method for routine quality control, capable of separating the target compound from key non-volatile impurities. For the identification of unknown volatile impurities and higher sensitivity, GC-MS is a powerful alternative, although it may require derivatization. qNMR stands out as a primary method for absolute purity determination without the need for a specific reference standard, providing comprehensive structural information. For comprehensive purity profiling, a combination of these orthogonal techniques is often employed in the pharmaceutical industry.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. HPLC Column Technical Guide | Technical Information | GL Sciences [glsciences.com]
- 17. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 18. biotage.com [biotage.com]
A Comparative Guide to Sulfonate Leaving Groups: Tosylates, Mesylates, and Brosylates
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the efficient conversion of alcohols to other functional groups is a cornerstone of molecular design and drug development. This often necessitates the transformation of the hydroxyl group, a notoriously poor leaving group, into a more reactive species. Sulfonate esters, particularly tosylates, mesylates, and brosylates, have emerged as indispensable tools for this purpose. Their high reactivity and the stability of the resulting sulfonate anions make them excellent leaving groups in nucleophilic substitution and elimination reactions.
This guide provides an objective comparison of the reactivity of tosylates, mesylates, and brosylates, supported by experimental data, to aid researchers in selecting the optimal leaving group for their specific synthetic challenges.
Relative Reactivity: A Quantitative Comparison
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. For sulfonate esters, the negative charge on the oxygen atom is effectively delocalized through resonance across the sulfonyl group, rendering the resulting anion highly stable and, consequently, a good leaving group.[1][2] The electronic properties of the substituent on the sulfur atom can further modulate this stability and, therefore, the reactivity of the sulfonate ester.
The relative leaving group abilities of mesylate, tosylate, and brosylate in SN2 reactions have been determined experimentally. The data clearly indicates that the nature of the aryl or alkyl group attached to the sulfonyl center influences the reaction rate.
| Leaving Group | Common Abbreviation | Structure | Relative Rate (krel)[3] |
| Mesylate | OMs | CH₃SO₃⁻ | 1.00 |
| Tosylate | OTs | p-CH₃C₆H₄SO₃⁻ | 0.70 |
| Brosylate | OBs | p-BrC₆H₄SO₃⁻ | 2.62 |
Note: The relative rates are normalized to the rate of the mesylate leaving group.
These data reveal that the brosylate group is the most reactive of the three, being over twice as reactive as the mesylate and more than three times as reactive as the tosylate. The electron-withdrawing bromine atom in the para position of the benzene (B151609) ring in brosylate enhances the stability of the departing anion through an inductive effect, thereby increasing its leaving group ability. Conversely, the electron-donating methyl group in the tosylate slightly decreases its reactivity compared to the mesylate.
Experimental Protocols: Determining Leaving Group Ability
The quantitative comparison of leaving group reactivity is typically achieved through kinetic studies of solvolysis or nucleophilic substitution reactions. A general experimental protocol for determining the rate of solvolysis by monitoring the production of acid is outlined below.
General Experimental Protocol for Determining Solvolysis Rates
This method involves measuring the rate of acid formation as the sulfonate ester undergoes solvolysis in a suitable solvent system (e.g., aqueous ethanol).
Materials:
-
Alkyl sulfonate (e.g., ethyl tosylate, ethyl mesylate, or ethyl brosylate)
-
Solvent (e.g., a specific concentration of aqueous ethanol)
-
Standardized solution of a strong base (e.g., 0.01 M Sodium Hydroxide)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and standard laboratory glassware
Procedure:
-
A solution of the alkyl sulfonate of a known concentration is prepared in the chosen solvent.
-
The reaction vessel containing the solution is placed in a constant temperature bath to ensure a stable reaction temperature.
-
At timed intervals, aliquots of the reaction mixture are withdrawn.
-
The reaction in the aliquot is immediately quenched, for example, by adding it to a chilled solvent.
-
The amount of sulfonic acid produced in the aliquot is determined by titration with the standardized sodium hydroxide (B78521) solution using a suitable indicator.[4]
-
The concentration of the unreacted alkyl sulfonate at each time point is calculated from the amount of acid produced.
-
The natural logarithm of the concentration of the alkyl sulfonate is plotted against time. For a first-order reaction, this plot will yield a straight line with a slope equal to the negative of the rate constant (-k).[4]
-
The relative rates of solvolysis for the different sulfonate esters can then be determined by comparing their respective rate constants under identical reaction conditions.
Logical Relationship of Leaving Group Ability
The relationship between the structure of the sulfonate ester and its reactivity as a leaving group can be visualized as a direct consequence of the electronic effects of the substituent on the sulfur atom.
Caption: Relationship between electronic effects and leaving group ability.
Experimental Workflow for Kinetic Analysis
The determination of reaction rates for solvolysis reactions follows a systematic workflow to ensure accurate and reproducible data.
References
A Comparative Guide to Bifunctional Linkers in Polymer Chemistry: 6-Hydroxyhexyl 4-methylbenzenesulfonate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of polymer chemistry, the selection of an appropriate bifunctional linker is a critical determinant of the final properties and performance of advanced materials. These linkers are the architectural cornerstones in the synthesis of complex macromolecules, including polymer-drug conjugates, functionalized surfaces, and block copolymers. This guide provides an objective comparison of 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242), a versatile but less commonly documented linker, with other widely used bifunctional linkers. The comparison is supported by a synthesis of available experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Introduction to Bifunctional Linkers
Bifunctional linkers are organic molecules that possess two reactive functional groups, allowing for the covalent linkage of two different molecules or moieties. In polymer chemistry, they can act as initiators for polymerization, enable post-polymerization modification, or serve as bridges for conjugating polymers to other substrates. The choice of a bifunctional linker is dictated by the desired chemical transformations, the stability of the resulting linkage, and the overall architecture of the target polymer.
6-Hydroxyhexyl 4-methylbenzenesulfonate is a heterobifunctional linker featuring a primary hydroxyl (-OH) group and a tosylate (-OTs) group. The hydroxyl group can be used for initiating polymerizations, such as ring-opening polymerization (ROP) of cyclic esters, or can be further functionalized. The tosylate group is an excellent leaving group, making it highly susceptible to nucleophilic substitution, which is ideal for grafting polymers onto surfaces or for coupling reactions.
Performance Comparison of Bifunctional Linkers
To provide a clear comparison, we will examine the performance of this compound alongside other common bifunctional linkers in two key applications: Polymer Grafting onto Surfaces and Block Copolymer Synthesis . The alternatives considered include popular "click" chemistry linkers and those bearing N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functionalities.
Application 1: Polymer Grafting onto Surfaces
Surface-initiated polymerization is a powerful technique to create polymer brushes, which are dense layers of polymers grafted to a surface. The choice of linker, which acts as the anchor and initiator, is crucial for controlling the grafting density and stability of the polymer brush.
Table 1: Comparison of Bifunctional Linkers for Polymer Grafting from a Hydroxyl-Functionalized Surface
| Feature | This compound | NHS-ester / Maleimide Linker (e.g., SMCC) | Azide / Alkyne Linker (for "Click" Chemistry) |
| Grafting Chemistry | Nucleophilic substitution of tosylate by surface hydroxyls, followed by polymerization from the grafted linker. | Amide bond formation between NHS-ester and amine-functionalized surface, followed by thiol-maleimide reaction for polymer attachment ("grafting to"). | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) for covalent attachment of an initiator or polymer. |
| Typical Grafting Density | Moderate to high, dependent on reaction conditions. | Generally lower for "grafting to" approaches due to steric hindrance of pre-formed polymer chains. | High, particularly for "grafting from" approaches where small initiator molecules are attached. |
| Linkage Stability | Ether linkage is generally stable under a wide range of conditions. | Amide and thioether bonds are stable. | Triazole linkage is highly stable. |
| Reaction Conditions | Requires elevated temperatures and base catalysis for tosylate substitution. | NHS-ester reaction is pH-sensitive (optimal pH 7-9). Maleimide reaction is also pH-sensitive (optimal pH 6.5-7.5). | CuAAC requires a copper catalyst which can be cytotoxic. SPAAC is catalyst-free but may have slower kinetics. |
| Versatility | The hydroxyl group can initiate various polymerization techniques (e.g., ROP, ATRP after modification). | Primarily used for bioconjugation and "gasting to" applications. | Highly versatile for both "grafting to" and "grafting from" (with appropriate initiator). Bioorthogonal. |
Experimental Protocols
Protocol 1: Surface-Initiated Ring-Opening Polymerization (SI-ROP) of ε-Caprolactone using this compound
This protocol describes the "grafting from" approach to create a poly(ε-caprolactone) (PCL) brush on a hydroxyl-functionalized silicon wafer.
Materials:
-
Silicon wafers with a native oxide layer
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and explosive when mixed with organic materials.
-
Anhydrous toluene (B28343)
-
This compound
-
Triethylamine (B128534) (TEA)
-
ε-Caprolactone (monomer)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) (catalyst)
Procedure:
-
Surface Hydroxylation:
-
Clean silicon wafers by sonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.
-
Immerse the wafers in piranha solution at 80 °C for 30 minutes to generate a high density of surface hydroxyl groups.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Immobilization of the Initiator:
-
Place the hydroxylated wafers in a solution of this compound (10 mM) and triethylamine (20 mM) in anhydrous toluene.
-
Heat the reaction at 80 °C for 12 hours under a nitrogen atmosphere.
-
After the reaction, wash the wafers with toluene, ethanol, and deionized water to remove any physisorbed initiator.
-
Dry the initiator-functionalized wafers under vacuum.
-
-
Surface-Initiated ROP:
-
In a glovebox, prepare a solution of ε-caprolactone (1 M) and Sn(Oct)₂ (1 mol% relative to the monomer) in anhydrous toluene.
-
Immerse the initiator-functionalized wafers in the polymerization solution.
-
Heat the reaction at 110 °C for the desired polymerization time (e.g., 24 hours).
-
After polymerization, remove the wafers and wash them thoroughly with toluene to remove any non-grafted polymer.
-
Dry the PCL-grafted wafers under vacuum.
-
Characterization:
-
The successful immobilization of the initiator and the growth of the polymer brush can be confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS), contact angle measurements, and ellipsometry to determine the thickness of the grafted polymer layer.
Mandatory Visualizations
Caption: Workflow for surface-initiated polymerization using the target linker.
Application 2: Synthesis of AB Diblock Copolymers
Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. Heterobifunctional linkers can be used as initiators to sequentially polymerize different monomers, leading to the formation of block copolymers.
Table 2: Comparison of Bifunctional Linkers for AB Diblock Copolymer Synthesis
| Feature | This compound | Dihydroxy-terminated Initiator | Thiol-ene "Clickable" Initiator |
| Synthesis Strategy | Sequential polymerization: ROP from the hydroxyl group, followed by modification of the tosylate end-group and a second polymerization or coupling. | Sequential ROP from both hydroxyl groups (requires protection/deprotection strategy for different blocks). | Polymerization from one end, followed by thiol-ene click reaction to attach the second block. |
| Coupling/Initiation Efficiency | ROP initiation from the hydroxyl group is generally efficient. The subsequent reaction of the tosylate depends on the chosen chemistry. | High initiation efficiency for ROP. | Thiol-ene click reactions are known for their high efficiency and orthogonality.[1] |
| Control over Block Length | Good control over the first block length via controlled polymerization. Control over the second block depends on the subsequent reaction. | Good control over block lengths in living polymerizations. | Excellent control over block lengths if both blocks are synthesized via controlled polymerization prior to clicking. |
| Purity of Final Product | May require purification to remove homopolymers from the second polymerization step. | Can lead to high purity if the crossover reaction is efficient. | High purity due to the high efficiency and specificity of the click reaction. |
| Versatility | Allows for the combination of different polymerization techniques. | Primarily used for sequential ROP of different cyclic monomers. | Highly versatile, allowing the combination of virtually any two polymer chains with the appropriate end groups. |
Experimental Protocols
Protocol 2: Synthesis of a Poly(ε-caprolactone)-b-polystyrene (PCL-b-PS) Block Copolymer via a Combination of ROP and ATRP using this compound
This protocol outlines a strategy to first synthesize a PCL macroinitiator and then use it to initiate the Atom Transfer Radical Polymerization (ATRP) of styrene (B11656).
Materials:
-
This compound
-
ε-Caprolactone
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Anhydrous toluene
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Styrene
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
Procedure:
-
Synthesis of α-hydroxyl-ω-tosyl PCL (HO-PCL-OTs):
-
In a flame-dried flask, dissolve this compound (1 eq.), ε-caprolactone (e.g., 100 eq. for a target DP of 100), and a catalytic amount of Sn(Oct)₂ in anhydrous toluene.
-
Heat the mixture at 110 °C for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer in cold methanol (B129727) and dry under vacuum.
-
-
Synthesis of α-bromo-ω-tosyl PCL Macroinitiator (Br-PCL-OTs):
-
Dissolve the HO-PCL-OTs (1 eq.) and TEA (3 eq.) in anhydrous toluene.
-
Cool the solution to 0 °C and add 2-bromoisobutyryl bromide (2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove triethylammonium (B8662869) bromide salt.
-
Precipitate the polymer in cold methanol and dry under vacuum.
-
-
Synthesis of PCL-b-PS:
-
In a Schlenk flask, add the Br-PCL-OTs macroinitiator (1 eq.), styrene (e.g., 200 eq. for a target DP of 200), and anisole (as solvent).
-
Degas the solution by three freeze-pump-thaw cycles.
-
In a separate flask, add CuBr (1 eq.) and PMDETA (1 eq.) and degas.
-
Under nitrogen, transfer the monomer/initiator solution to the catalyst/ligand mixture.
-
Immerse the flask in an oil bath at 90 °C to start the polymerization.
-
After the desired time, stop the polymerization by cooling and exposing the mixture to air.
-
Dilute the mixture with THF, pass it through a neutral alumina (B75360) column to remove the copper catalyst, and precipitate the block copolymer in cold methanol.
-
Dry the final PCL-b-PS block copolymer under vacuum.
-
Characterization:
-
¹H NMR spectroscopy can be used to confirm the structure and determine the block lengths.
-
Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity index (PDI) of the polymers at each step, confirming the successful chain extension.
Mandatory Visualizations
Caption: Synthesis pathway for a PCL-b-PS block copolymer.
Conclusion
This compound presents a viable, albeit less conventional, option as a heterobifunctional linker in polymer chemistry. Its primary advantages lie in the disparate reactivity of its hydroxyl and tosylate groups, enabling sequential and orthogonal chemical transformations. The hydroxyl group serves as an effective initiator for ring-opening polymerizations, while the tosylate group's excellent leaving group character facilitates efficient nucleophilic substitution reactions for grafting or further functionalization.
Compared to more established linker systems, such as those based on NHS-ester/maleimide chemistry or azide-alkyne click reactions, the tosylate chemistry may require more stringent reaction conditions (e.g., elevated temperatures, anhydrous solvents). However, the resulting ether linkage offers high stability. The choice of the optimal bifunctional linker will ultimately depend on the specific requirements of the application, including the desired polymer architecture, the chemical nature of the substrates, and the required stability of the final conjugate. This guide provides a foundational framework and practical protocols to assist researchers in navigating these choices and designing advanced polymeric materials.
References
A Comparative Guide to the Kinetics of Nucleophilic Substitution with 6-Hydroxyhexyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic aspects of nucleophilic substitution reactions involving 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242). By examining its reactivity in the context of related compounds and experimental data, this document serves as a valuable resource for designing and interpreting experiments in organic synthesis and medicinal chemistry.
Introduction to 6-Hydroxyhexyl 4-methylbenzenesulfonate in Nucleophilic Substitution
This compound, a derivative of 1,6-hexanediol, possesses a tosylate group, which is an excellent leaving group in nucleophilic substitution reactions.[1][2] The conversion of the hydroxyl group of an alcohol into a tosylate is a common strategy to activate it for substitution, as the tosylate anion is stabilized by resonance, making it a weak base and thus a good leaving group.[3][4] These reactions are fundamental in the synthesis of a wide array of organic molecules, including pharmaceutical intermediates. The reaction typically proceeds via an S(N)2 mechanism, which is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5]
Comparative Kinetic Data
The table below presents a comparison of the relative rates of S(_N)2 reactions for different sulfonate leaving groups in a model system. This data highlights the excellent leaving group ability of tosylates, comparable to other sulfonates like mesylates and surpassed only by highly activating groups like triflates.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (S(_N)2) |
| Triflate | -OTf | Triflic Acid | ~ -12 to -13 | 56,000 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 (Reference) |
This data is based on a standardized system and is intended for comparative purposes.[7]
Factors Influencing Reaction Kinetics
Several factors will influence the rate of nucleophilic substitution on this compound:
-
Nucleophile: The strength and concentration of the nucleophile are critical. Stronger nucleophiles will lead to faster reaction rates.[5]
-
Solvent: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing more molecules with the necessary activation energy.[8]
-
Steric Hindrance: The primary nature of the carbon bearing the tosylate group in this compound suggests that steric hindrance will be minimal, favoring an S(_N)2 pathway.[6]
Experimental Protocol for Kinetic Studies
The following is a detailed methodology for a typical kinetic study of the nucleophilic substitution of this compound with a nucleophile, such as sodium azide (B81097), using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant for the reaction of this compound with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Acetonitrile (B52724) (anhydrous)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous acetonitrile of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of sodium azide in anhydrous acetonitrile of a known concentration (e.g., 0.1 M).
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance ((\lambda_{max})) for the product of the reaction. If the product does not have a distinct UV-Vis absorbance, a suitable analytical technique such as HPLC or GC-MS should be employed to monitor the reaction progress.
-
-
Kinetic Run:
-
Set the UV-Vis spectrophotometer to the determined (\lambda_{max}) and equilibrate the cell holder to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, pipette a known volume of the this compound stock solution and dilute with acetonitrile to a final volume of, for example, 2.5 mL.
-
Initiate the reaction by adding a small, known volume of the sodium azide stock solution to the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
) can be determined by plotting ln(A(\infty) - A(_t)) versus time, where A(t) is the absorbance at time t and A(\infty) is the absorbance at the completion of the reaction. The slope of this line will be -{obs}kobs
.{obs}kobs -
The second-order rate constant (
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
) can then be calculated from the pseudo-first-order rate constant using the equation:k2 , where ([NaN_3]) is the concentration of sodium azide.k2=kobs/[NaN3]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the kinetic experiment described above.
Caption: Workflow for the kinetic analysis of a nucleophilic substitution reaction.
Conclusion
This compound is an excellent substrate for S(_N)2 reactions due to the presence of the tosylate leaving group. Its reactivity is comparable to other primary alkyl tosylates and can be modulated by the choice of nucleophile, solvent, and temperature. The provided experimental protocol offers a robust framework for quantifying the kinetics of its substitution reactions, enabling researchers to optimize reaction conditions and gain deeper insights into reaction mechanisms. This understanding is crucial for the efficient synthesis of target molecules in various fields, including drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. homepages.gac.edu [homepages.gac.edu]
Validation of polymer end-group functionalization using 6-Hydroxyhexyl 4-methylbenzenesulfonate
For researchers, scientists, and drug development professionals, the precise characterization of polymer end-groups is a critical step in ensuring the quality, efficacy, and safety of advanced polymeric materials and drug delivery systems. The functional groups at the termini of polymer chains dictate their reactivity in subsequent conjugation reactions, their self-assembly behavior, and their overall performance. This guide provides a comprehensive comparison of methodologies for validating polymer end-group functionalization, with a focus on the use of 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242) as a functional initiator, alongside alternative established techniques.
Core Concept: Functional Initiation with 6-Hydroxyhexyl 4-methylbenzenesulfonate
This compound is a bifunctional molecule that can be employed as an initiator in cationic ring-opening polymerization (CROP), particularly for monomers like 2-oxazolines. The tosylate group serves as an efficient initiating species, while the hydroxyl group provides a functional handle at the α-terminus of the resulting polymer chain. The validation of this hydroxyl end-group is then essential to confirm the success of the initiation step and the presence of the desired functionality.
Comparative Analysis of Validation Techniques
The validation of polymer end-group functionalization can be approached through various analytical techniques. The choice of method depends on factors such as the chemical nature of the end-group, the polymer's molecular weight, and the required level of quantitative accuracy. Below is a comparative summary of the primary methods.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Molecular Weight Range |
| ¹H NMR Spectroscopy (after derivatization with Tosyl Chloride) | Chemical shift and integration of protons on the tosyl group introduced to a terminal hydroxyl group. | Quantitative determination of hydroxyl end-group functionality. | High resolution, quantitative, widely accessible. | Requires a soluble polymer and a distinct NMR signal for the end-group. May require derivatization. | < 20,000 g/mol |
| MALDI-TOF Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized polymer chains. | Absolute molecular weight, end-group mass confirmation, and detection of side products. | High sensitivity, provides detailed structural information on individual chains. | Mass discrimination can affect quantitative accuracy, requires a suitable matrix. | < 50,000 g/mol (linear mode can extend higher) |
| Titration Methods | Chemical reaction of the end-group with a titrant to a detectable endpoint. | Quantification of the number of end-groups. | Simple, cost-effective, does not require sophisticated instrumentation. | Lower specificity, can be affected by other reactive groups in the polymer. | Broad range, particularly useful for higher molecular weights. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below.
Validation of Hydroxyl End-Groups via ¹H NMR Spectroscopy after Derivatization with p-Toluenesulfonyl Chloride
Objective: To quantify the degree of hydroxyl end-group functionalization by converting the terminal -OH groups into tosylates and analyzing the resulting polymer by ¹H NMR.
Methodology:
-
Polymer Dissolution: Dissolve a known amount of the hydroxyl-terminated polymer (e.g., 100 mg) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add an excess of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270) (typically 3-5 equivalents relative to the hydroxyl groups), to the polymer solution.
-
Tosylation: Slowly add an excess of p-toluenesulfonyl chloride (TsCl) (typically 2-4 equivalents) dissolved in the same dry solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with a small amount of water. Wash the organic phase with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or diethyl ether) to remove unreacted reagents and byproducts. Dry the purified polymer under vacuum.
-
¹H NMR Analysis: Dissolve the dried, tosylated polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the ¹H NMR spectrum.
-
Quantification: Identify the characteristic aromatic protons of the tosyl group (typically two doublets around 7.3-7.8 ppm) and a well-resolved signal from the polymer backbone. The degree of functionalization is calculated by comparing the integration of the tosyl protons to the integration of a known number of protons on the polymer repeat unit.
Validation of End-Groups by MALDI-TOF Mass Spectrometry
Objective: To confirm the mass of the polymer end-groups and determine the overall molecular weight distribution.
Methodology:
-
Sample Preparation:
-
Matrix Selection: Choose a suitable matrix that co-crystallizes with the polymer and absorbs the laser energy (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or dithranol).
-
Cationizing Agent: Select a cationizing agent to aid in the ionization of the polymer (e.g., sodium iodide (NaI) or silver trifluoroacetate (B77799) (AgTFA)).
-
Solvent: Use a volatile solvent in which the polymer, matrix, and cationizing agent are soluble (e.g., THF or chloroform).
-
-
Solution Preparation: Prepare separate solutions of the polymer (e.g., 1 mg/mL), the matrix (e.g., 10 mg/mL), and the cationizing agent (e.g., 1 mg/mL) in the chosen solvent.
-
Spotting: Mix the polymer, matrix, and cationizing agent solutions (a typical ratio is 5:15:1 v/v/v) and spot a small volume (e.g., 0.5-1 µL) onto the MALDI target plate. Allow the solvent to evaporate completely.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in either reflectron or linear mode, depending on the molecular weight of the polymer.
-
Data Analysis: Identify the series of peaks corresponding to the polymer distribution. The mass of an individual peak (m/z) can be represented by the equation: m/z = (n * M_repeat) + M_end-group1 + M_end-group2 + M_cation, where n is the degree of polymerization, M_repeat is the mass of the repeating unit, M_end-group is the mass of the end-groups, and M_cation is the mass of the cationizing agent. By solving this equation, the mass of the end-groups can be confirmed.[1]
Quantification of Hydroxyl End-Groups by Titration
Objective: To determine the number of hydroxyl end-groups in a polymer sample through a chemical titration. This example uses derivatization with p-toluenesulfonyl isocyanate (TSI) followed by titration of the resulting acidic carbamate.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the hydroxyl-terminated polymer into a beaker.
-
Dissolution: Dissolve the polymer in a suitable anhydrous solvent (e.g., acetonitrile).
-
Derivatization: Add a known excess of a solution of p-toluenesulfonyl isocyanate (TSI) in the same solvent to the polymer solution. Allow the reaction to proceed for a few minutes to convert the hydroxyl groups to acidic carbamates.
-
Quenching: Add a small amount of water to react with the excess TSI.
-
Titration: Titrate the resulting solution with a standardized solution of a strong base, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), using a potentiometric endpoint detection system.
-
Calculation: The amount of hydroxyl groups is calculated from the volume of titrant consumed, the concentration of the titrant, and the initial mass of the polymer sample. A blank titration without the polymer should be performed to account for any reactive impurities in the solvents or reagents.
Visualizing the Workflow
References
A Comparative Analysis of Tosylate and Bromide as Leaving Groups in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficiency of a nucleophilic substitution, bimolecular (SN2) reaction is critically dependent on the nature of the leaving group. An ideal leaving group is one that is stable upon departure, thereby lowering the activation energy of the reaction. This guide provides a detailed comparative study of two commonly employed leaving groups: tosylate (a sulfonate ester) and bromide (a halide). This analysis is supported by quantitative experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
Both tosylate and bromide are considered good leaving groups in SN2 reactions due to the stability of their corresponding anions. The tosylate anion is resonance-stabilized, delocalizing the negative charge over three oxygen atoms, which generally makes it an excellent leaving group. The bromide anion is the conjugate base of a strong acid (HBr), and its stability is attributed to its large size and high polarizability.
Theoretical principles suggest that the extensive resonance stabilization of the tosylate anion should render it a better leaving group than bromide. However, experimental evidence indicates that the relative reactivity can be influenced by the substrate, nucleophile, and solvent system. In some cases, bromide can exhibit comparable or even superior reactivity.
Data Presentation: A Quantitative Comparison
To illustrate the relative reactivity of tosylate and bromide as leaving groups, we present kinetic data from a comparative study of the SN2 reaction of ethyl bromide and ethyl tosylate with a cyanide nucleophile in dimethylformamide (DMF).
| Leaving Group | Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Rate |
| Bromide (Br⁻) | Ethyl Bromide | CN⁻ | DMF | 25 | 1.0 x 10⁻² | 1 |
| Tosylate (TsO⁻) | Ethyl Tosylate | CN⁻ | DMF | 25 | 1.0 x 10⁻³ | 0.1 |
Note: This data is for the ethyl system with a cyanide nucleophile.[1] The relative leaving group abilities can be influenced by the specific substrate and reaction conditions.[1]
Discussion of Experimental Data
The data presented in the table reveals that for the reaction of an ethyl substrate with a cyanide nucleophile in DMF, bromide is a better leaving group than tosylate by a factor of 10.[1] This finding, while seemingly counterintuitive to the general rule of thumb based on resonance stabilization, highlights the nuanced interplay of factors that govern SN2 reactivity. The specific interactions between the solvent, nucleophile, and the leaving group in the transition state can significantly impact the reaction rate.
Experimental Protocols
To provide a practical context for the comparison of tosylate and bromide as leaving groups, the following are representative experimental protocols for the SN2 reaction of benzyl (B1604629) bromide and benzyl tosylate with sodium azide (B81097) to synthesize benzyl azide. The benzylic system is chosen for its enhanced reactivity in SN2 reactions.[1]
Protocol 1: Synthesis of Benzyl Azide from Benzyl Bromide[1]
Reaction: C₆H₅CH₂Br + NaN₃ → C₆H₅CH₂N₃ + NaBr
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl bromide (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield benzyl azide.
Protocol 2: Synthesis of Benzyl Azide from Benzyl Tosylate[1]
Reaction: C₆H₅CH₂OTs + NaN₃ → C₆H₅CH₂N₃ + NaOTs
Materials:
-
Benzyl tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl tosylate (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with water and then with brine to remove DMF and sodium tosylate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain benzyl azide.
Visualization of the SN2 Reaction Pathway
The following diagrams illustrate the fundamental concepts of the SN2 reaction mechanism and the factors influencing the choice between tosylate and bromide as a leaving group.
Caption: Generalized workflow of an SN2 reaction mechanism.
Caption: Factors influencing the choice between tosylate and bromide.
References
Safety Operating Guide
Navigating the Disposal of 6-Hydroxyhexyl 4-methylbenzenesulfonate: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling of Waste
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242) waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. The contaminated absorbent material should then be collected and disposed of as hazardous waste.
Waste Segregation and Collection
Due to its chemical nature as a sulfonate ester, 6-Hydroxyhexyl 4-methylbenzenesulfonate should not be disposed of down the drain or in regular trash. It must be collected as hazardous chemical waste.
Key Principles for Collection:
-
Dedicated Waste Container: Use a designated, chemically compatible container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
-
Secure Closure: The waste container must be kept tightly closed at all times, except when adding waste.
Waste Container Labeling and Storage
Proper labeling of hazardous waste containers is a regulatory requirement and crucial for safety.
Labeling Requirements:
-
The words "Hazardous Waste" must be clearly visible.
-
The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.
-
An approximate quantity or concentration of the waste should be indicated.
-
The date of waste generation (the date the first drop of waste was added to the container) must be recorded.
-
Include the name and contact information of the principal investigator or responsible person.
-
Mark the appropriate hazard pictograms if known.
Storage Guidelines:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Provide secondary containment for the waste container to capture any potential leaks.
Final Disposal Procedures
The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Steps for Final Disposal:
-
Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Complete Paperwork: Fill out any required hazardous waste disposal forms or tags as per your institution's protocol. This typically includes detailing the contents and quantity of the waste.[1]
-
Prepare for Pickup: Ensure the waste container is properly sealed and labeled before the scheduled pickup time.
Never dispose of chemical waste in regular trash or down the sanitary sewer system unless you have explicit written permission from your EHS office for a specific, non-hazardous substance.[1][2]
Quantitative Data for Chemical Waste Disposal
The following table summarizes general quantitative guidelines for chemical waste disposal. Note that these are general recommendations and may be superseded by your local or institutional regulations.
| Parameter | Guideline | Source |
| Drain Disposal pH Range | 5.5 - 10.5 (for dilute aqueous solutions of non-hazardous salts) | [2] |
| Maximum Container Size for Hazardous Waste | 55 gallons | [3][4] |
| P-listed Waste Accumulation Limit | 1 quart | [3] |
Experimental Protocols and Methodologies
This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this compound as waste. The disposal methodology is based on established principles of hazardous waste management as outlined by regulatory bodies and institutional safety offices.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistics for Handling 6-Hydroxyhexyl 4-methylbenzenesulfonate
Disclaimer: This document provides essential guidance on handling 6-Hydroxyhexyl 4-methylbenzenesulfonate (B104242) based on its chemical class. However, a specific Safety Data Sheet (SDS) for this compound is not publicly available and must be obtained from your chemical supplier. The supplier's SDS is the primary source of detailed safety and handling information and must be reviewed before any work begins.
6-Hydroxyhexyl 4-methylbenzenesulfonate belongs to the tosylate class of compounds. Tosylates are recognized as potent alkylating agents, and as such, this compound should be handled with extreme caution to minimize exposure.[1] Similar sulfonate esters are known to cause skin and eye irritation, and some may have carcinogenic properties.[1][2]
Chemical and Physical Properties
While detailed hazard data is not available, the following identifiers for this compound have been compiled from various sources.
| Property | Value | Source |
| CAS Number | 75351-33-6 | [3][4] |
| Molecular Formula | C13H20O4S | [3][4] |
| Molecular Weight | 272.36 g/mol | [5] |
| Common Synonyms | 6-HYDROXYHEXYL P-TOLUENESULFONATE; 1,6-Hexanediol, mono(4-methylbenzenesulfonate); 6-[(4-methylbenzenesulfonyl)oxy]hexan-1-ol | [4] |
| Storage | Store at -20°C | [3] |
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate Personal Protective Equipment is the final and a critical barrier against chemical exposure.[6] The following diagram outlines the logical workflow for selecting the necessary PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure.
1. Pre-Handling Preparations:
- Obtain and Review SDS: Secure and thoroughly read the Safety Data Sheet provided by the supplier of your specific batch of this compound.
- Designate a Work Area: All handling of this compound must occur within a certified chemical fume hood to control potential vapors or dust.[1]
- Assemble PPE: Before entering the designated area, don the required personal protective equipment as outlined in the PPE workflow diagram. This includes, at a minimum:
- Chemical splash goggles and a face shield.
- Two pairs of chemical-resistant, powder-free nitrile gloves. The outer glove should be placed over the cuff of the lab coat.[6]
- A chemical-resistant laboratory coat.
- Long pants and fully enclosed, chemical-resistant footwear.
- Prepare for Spills: Ensure a chemical spill kit compatible with sulfonate esters is readily accessible.
2. Handling the Compound:
- Weighing and Transfer: Handle the compound carefully to avoid generating dust or aerosols. Use tools like spatulas for solid transfers.
- In Solution: When making solutions, add the compound slowly to the solvent. If using a vortexer or sonicator, ensure the container is securely capped.
- Avoid Contamination: Do not allow the compound or its solutions to come into contact with skin or clothing.[1] If contact occurs, immediately follow the first-aid procedures outlined in the SDS.
- Glove Changes: Change gloves regularly, with recommendations varying from every 30 to 60 minutes, and immediately if you know or suspect contamination.[6]
3. Post-Handling Procedures:
- Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical, following your institution's established procedures.
- Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, the outer gloves are removed first, followed by the gown and other protective equipment, with the inner gloves removed last.
- Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal is critical to ensure safety and environmental compliance. Do not dispose of this chemical down the drain or in regular trash.[7]
1. Waste Segregation:
- All materials contaminated with this compound are considered hazardous waste.[1]
- This includes:
- Unused or excess chemical.
- Empty containers that held the chemical.
- Contaminated consumables such as gloves, pipette tips, and absorbent paper.[1]
- Keep this waste stream separate from other chemical wastes unless explicitly permitted by your institution's guidelines.[1]
2. Waste Collection:
- Use a designated, chemically resistant, and sealable container for all solid and liquid waste.
- Label the hazardous waste container clearly and accurately as soon as waste is added. The label should include the chemical name ("this compound Waste") and any other information required by your institution.
3. Final Disposal:
- Store the sealed waste container in a designated and secure hazardous waste accumulation area.
- Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup and final disposal.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound, 75351-33-6 | BroadPharm [broadpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
